6-Aminouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZXOWGUAIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061241 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-83-6 | |
| Record name | 6-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Aminouracil: A Technical Guide to its History, Discovery, and Biological Significance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of 6-Aminouracil. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and biological applications of this pyrimidine derivative. This document details experimental methodologies, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's role in biomedical research.
History and Discovery
While the precise date and attribution of its initial discovery remain somewhat obscured in early chemical literature, it is widely accepted that this compound was first synthesized in the early 20th century. This period was marked by a burgeoning interest in the chemistry of pyrimidine derivatives, driven by the foundational discoveries of nucleic acids. Early investigations into the synthesis and properties of uracil and its analogues logically led to the exploration of aminated derivatives.
The primary historical synthesis route, and one that remains a cornerstone of its laboratory preparation, involves the condensation of urea with an active methylene compound such as ethyl cyanoacetate. This reaction, typically carried out in the presence of a strong base like sodium ethoxide, provided a straightforward method for the construction of the pyrimidine ring.
Subsequent research throughout the 20th and into the 21st century has focused on the derivatization of this compound to explore its potential as a scaffold for pharmacologically active compounds. Its structural similarity to the natural nucleobase uracil has made it a compelling candidate for the development of antimetabolites and enzyme inhibitors. This has led to the discovery of this compound derivatives with significant antibacterial, anticancer, and antiviral properties.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 127.10 g/mol | [1][2][3] |
| Melting Point | >300 °C (decomposes) | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water; Soluble in DMSO (with heating) and methanol. | [3][4] |
| pKa | 8.95 | [4] |
| CAS Number | 873-83-6 | [1][2][3] |
Experimental Protocols
Synthesis of this compound (Historical Method)
This protocol is based on the classical condensation reaction between urea and ethyl cyanoacetate.
Materials:
-
Urea
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and ethyl cyanoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. This compound will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash it with cold distilled water and then with ethanol. The crude product can be further purified by recrystallization.
Biological Assays
Derivatives of this compound, particularly 6-anilinouracils, have been identified as potent inhibitors of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria.[2][5][6] Inhibition of this essential replicative enzyme leads to a cessation of DNA synthesis and ultimately bacterial cell death.[5]
Principle:
The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a DNA template by purified Pol IIIC enzyme in the presence and absence of the test compound. A reduction in the incorporation of the radiolabel indicates inhibition of the enzyme.
Materials:
-
Purified DNA Polymerase IIIC from a Gram-positive bacterium (e.g., Bacillus subtilis)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Assay buffer (containing Mg²⁺, dithiothreitol, etc.)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified Pol IIIC enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding cold trichloroacetic acid.
-
Precipitation and Filtration: Precipitate the DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Certain derivatives of this compound have demonstrated the ability to inhibit Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and plays a role in tumor invasion and metastasis.[7][8]
Principle:
This assay utilizes a fluorogenic substrate that is cleaved by Cathepsin B to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by the reduction in the rate of fluorescence generation.
Materials:
-
Purified human Cathepsin B
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer
-
Test compounds (this compound derivatives)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of Cathepsin B, the fluorogenic substrate, and the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the test compound at various concentrations and the Cathepsin B enzyme solution.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometric microplate reader.
-
Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Thymidine phosphorylase (TP) is an enzyme that is upregulated in many tumors and promotes angiogenesis.[9][10][11] this compound derivatives have been investigated as inhibitors of this enzyme.
Principle:
The assay measures the conversion of thymidine to thymine by TP. This conversion can be monitored spectrophotometrically by the change in absorbance at a specific wavelength.
Materials:
-
Purified thymidine phosphorylase
-
Thymidine (substrate)
-
Phosphate buffer
-
Test compounds (this compound derivatives)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: In a quartz cuvette or a UV-transparent microplate, prepare a reaction mixture containing the phosphate buffer, thymidine, and the test compound at various concentrations.
-
Reaction Initiation: Add the thymidine phosphorylase enzyme to the mixture to start the reaction.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 290 nm) over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
The SRB assay is a colorimetric assay used to determine the cytotoxicity of a compound against cancer cell lines.
Principle:
SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number. A decrease in the SRB staining is indicative of cell death or inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells by adding cold TCA to each well and incubate at 4°C.
-
Washing: Wash the plates with water to remove the TCA.
-
Staining: Stain the fixed cells with the SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial DNA Polymerase IIIC
The primary mechanism of antibacterial action for 6-anilinouracil derivatives is the selective inhibition of DNA polymerase IIIC in Gram-positive bacteria.[5][6] This enzyme is essential for chromosomal DNA replication. Its inhibition leads to a cascade of events culminating in bacterial cell death.
Caption: Inhibition of DNA Polymerase IIIC by 6-Anilinouracil derivatives.
Cathepsin B Signaling in Cancer Metastasis
Overexpression and secretion of Cathepsin B by tumor cells contribute to the degradation of the extracellular matrix (ECM), a critical step in cancer invasion and metastasis.[7][8][12] Cathepsin B can also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes tumor progression.[13][14]
Caption: Role of Cathepsin B in cancer metastasis and its inhibition.
Thymidine Phosphorylase in Tumor Angiogenesis
Thymidine phosphorylase promotes angiogenesis by catalyzing the conversion of thymidine to 2-deoxy-D-ribose-1-phosphate, which is further converted to 2-deoxy-D-ribose.[9][11] 2-deoxy-D-ribose can induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), leading to the formation of new blood vessels that supply the tumor.[10][15]
References
- 1. Conflicts between the DNA replication and repair machineries promote cell death in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]
- 5. Breaking the rules: bacteria that use several DNA polymerase IIIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifunctional role of thymidine phosphorylase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aminouracil: A Comprehensive Physicochemical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of 6-Aminouracil, a heterocyclic compound of significant interest in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and structural information to facilitate its application in the laboratory.
Core Physicochemical Properties
This compound, also known as 4-amino-2,6-dihydroxypyrimidine, is a pyrimidine derivative with the chemical formula C₄H₅N₃O₂. Its structure, featuring both hydrogen bond donors and acceptors, underpins its chemical behavior and biological potential. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | White to light brown crystalline powder | [2] |
| Melting Point | ≥360 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO (with heating) and methanol. | [2] |
| pKa (Predicted) | 3.76 ± 0.10 | [2] |
Spectroscopic Profile
The spectroscopic signature of this compound is crucial for its identification and characterization.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR (DMSO-d₆) | δ ~9.9 ppm (s, 1H, NH), δ ~6.16 ppm (s, 2H, NH₂), δ ~4.43 ppm (s, 1H, CH) | [3] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the pyrimidine ring carbons. | [4] |
| FT-IR (KBr Pellet) | Characteristic peaks for N-H, C=O, and C=C stretching vibrations. | [5] |
| UV-Vis (Aqueous) | Absorption maxima are characteristic of the uracil scaffold. | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.
Synthesis and Purification of this compound
A common and effective method for the synthesis of this compound involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[7][8]
Synthesis Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL).
-
To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
After cooling to room temperature, neutralize the mixture with glacial acetic acid to a pH of approximately 6.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the crude product with distilled water and dry in a desiccator.
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot 3M aqueous ammonia.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with 3M formic acid until precipitation is complete.
-
Allow the solution to cool to room temperature, then place in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold distilled water, followed by a small amount of cold ethanol.
-
Dry the purified this compound under vacuum at 80°C.[2]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12]
Protocol:
-
Add an excess amount of purified this compound to a series of vials containing a known volume of purified water (or other aqueous buffers of interest).
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The average concentration from replicate measurements represents the aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[13][14]
Protocol:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water. To ensure complete dissolution, a small amount of a co-solvent may be necessary if solubility is very low, though this can affect the pKa value.
-
Maintain a constant ionic strength in the solution by adding a background electrolyte such as 0.15 M KCl.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).[15]
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer solution).
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve.
-
Using a quartz cuvette, measure the absorbance of a blank solution (the solvent used to prepare the samples).
-
Measure the absorbance of each standard and the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).[6][16][17][18]
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a relaxation delay may be necessary.[3][4][19][20]
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder.
-
Press the mixture in a pellet die under high pressure to form a transparent disc.
-
Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]
Structural Considerations and Biological Relevance
Tautomerism and Hydrogen Bonding
This compound can exist in different tautomeric forms, with the amine-dione form being the most stable. Its structure allows for the formation of extensive hydrogen-bonding networks, which influences its crystal packing and interactions with biological macromolecules.
Biological Activity and Therapeutic Potential
While this compound itself has limited reported biological activity, its derivatives are a subject of extensive research in drug discovery. Various substituted 6-aminouracils have demonstrated significant potential as:
-
Anticancer Agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines, with proposed mechanisms including intercalation with DNA.[1][2][21]
-
Antimicrobial Agents: Pyrimidine derivatives, including those derived from this compound, have exhibited antibacterial and antifungal properties.[22][23][24][25][26]
The development of novel therapeutic agents often involves the chemical modification of the this compound scaffold to enhance biological activity and selectivity.[27]
Workflow and Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.
Synthesis of this compound
The core synthetic route to this compound is depicted below.
References
- 1. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]
- 4. scienceopen.com [scienceopen.com]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. youtube.com [youtube.com]
- 16. ossila.com [ossila.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. youtube.com [youtube.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-aminouracil, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 (broad) | s | 2H | N1-H, N3-H |
| ~6.4 (broad) | s | 2H | -NH₂ |
| ~4.9 | s | 1H | C5-H |
¹³C NMR Data
-
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~164.0 | C4 |
| ~152.0 | C2 |
| ~150.0 | C6 |
| ~80.0 | C5 |
Note: ¹³C NMR chemical shifts are estimated based on data for similar structures and may vary slightly.
Infrared (IR) Spectroscopy
-
Sample Preparation: KBr disc or Nujol mull[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (amide and amine) |
| ~1710 | Strong | C=O stretching (amide I) |
| ~1650 | Strong | N-H bending (amine) / C=C stretching |
| ~1600 | Medium | C=C stretching |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 127 | 100 | [M]⁺ (Molecular Ion) |
| 84 | ~33 | [M - HNCO]⁺ |
| 68 | ~37 | [M - HNCO - NH]⁺ |
| 43 | ~35 | [HNCO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Nujol Mull Method):
-
Grind a small amount (2-5 mg) of this compound in an agate mortar.
-
Add 1-2 drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste.
-
Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe.
-
-
Ionization:
-
Utilize an Electron Impact (EI) ion source.
-
Set the electron energy to 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 40-200).
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationship of the techniques to the final structural elucidation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques to structural elucidation.
References
6-Aminouracil: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological significance and multifaceted role of 6-aminouracil and its derivatives. As a versatile pyrimidine analog, this compound serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. This document collates quantitative data on its biological activities, details key experimental methodologies, and visualizes associated molecular pathways and research workflows.
Core Biological Activities and Therapeutic Applications
This compound is a derivative of uracil, a fundamental component of RNA. The introduction of an amino group at the 6-position significantly alters its chemical properties, rendering it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
The primary mechanism through which this compound derivatives exert their biological effects is by acting as enzyme inhibitors. By mimicking natural purine and pyrimidine structures, these compounds can bind to the active sites of key enzymes involved in cellular proliferation and survival, thereby disrupting their function.
Key therapeutic applications include:
-
Anticancer Agents: Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.[1][3] Their mode of action often involves the inhibition of enzymes crucial for DNA replication and cell cycle progression.
-
Antimicrobial Agents: Certain 6-anilinouracil derivatives are potent and selective inhibitors of bacterial DNA polymerase IIIC, a critical enzyme for bacterial DNA replication, making them promising candidates for new antibiotics.
-
Enzyme Inhibition: The this compound scaffold has been successfully utilized to design inhibitors for a range of enzymes, including protein kinases, phosphodiesterases, and proteases like cathepsin B.[3][4]
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of various this compound derivatives against cancer cell lines and specific molecular targets.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | PC3 (Prostate Cancer) | 362 | [3] |
| Phenyl thiourea derivative of this compound | PC3 (Prostate Cancer) | 0.03 | [3] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 (Leukemia) | Not specified, cytotoxic | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 (Leukemia) | Not specified, cytotoxic | [1] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not specified | 2.3 | [2] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not specified | 12 | [2] |
Table 2: Enzyme Inhibition by this compound Derivatives (IC50/Ki Values)
| Derivative Class | Target Enzyme | Inhibition Value (µM) | Value Type | Reference |
| 6-Anilinouracils | DNA Polymerase IIIC | 0.028 (lowest reported) | IC50 | [5] |
| Phenyl thiourea derivative of this compound | Cathepsin B | 82.3% inhibition | % Inhibition | [4] |
Signaling Pathways and Mechanisms of Action
While direct modulation of major signaling pathways like mTOR and MAPK by this compound itself is not extensively documented, the inhibitory action of its derivatives on key enzymes suggests an indirect influence on these pathways. For instance, by inhibiting enzymes involved in DNA replication and cell cycle control, this compound derivatives can induce cell cycle arrest and apoptosis, processes that are regulated by the mTOR and MAPK signaling cascades.
Based on the available data, a plausible mechanism of action for the anticancer effects of certain this compound derivatives involves the inhibition of critical enzymes leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common method for the synthesis of this compound involves the condensation of a urea derivative with an active methylene compound like ethyl cyanoacetate.[6]
Materials:
-
Urea or substituted urea
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add urea and ethyl cyanoacetate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and add hot water to dissolve the precipitate.
-
Neutralize the solution with glacial acetic acid to precipitate this compound.
-
Filter the precipitate, wash with water, and dry.
-
Further derivatization can be achieved by reacting the 6-amino group with various electrophiles.[2][3]
In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3][4][7]
Materials:
-
Cancer cell lines (e.g., PC3)
-
96-well plates
-
Culture medium
-
This compound derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510-565 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Enzyme Inhibition Assay: Cathepsin B
This fluorometric assay measures the inhibition of cathepsin B activity.[4]
Materials:
-
Purified Cathepsin B enzyme
-
Cathepsin B substrate (e.g., a fluorogenic peptide)
-
Assay buffer
-
This compound derivatives (test inhibitors)
-
Known cathepsin B inhibitor (positive control)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, Cathepsin B enzyme, and the test inhibitor or control.
-
Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate).
-
Calculate the percentage of inhibition and, if applicable, the IC50 value.
Experimental and Drug Discovery Workflow
The development of this compound derivatives as therapeutic agents follows a structured workflow from initial synthesis to preclinical evaluation.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Their versatility as a chemical scaffold allows for the generation of diverse molecular structures with potent and selective inhibitory activities against various enzymatic targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and exploit the biological significance of this compound. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to better understand their mechanisms of action and to guide the rational design of next-generation therapeutics.
References
- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 5. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. [PDF] Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Aminouracil (CAS 873-83-6)
This document provides a comprehensive overview of this compound (CAS 873-83-6), a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. It details its chemical, physical, and biological properties, outlines experimental protocols for its synthesis and purification, and explores its diverse applications.
Core Chemical and Physical Properties
This compound, with the IUPAC name 6-amino-1H-pyrimidine-2,4-dione, is a heterocyclic organic compound.[1][2][] It presents as a cream to light brown or white to yellow crystalline powder.[4][5][6][7] Structurally, it is a derivative of uracil, a nucleobase found in RNA, distinguished by an amino group at the sixth position.[5][8] This modification makes it a versatile intermediate in synthetic chemistry.[9]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 873-83-6[2][4] |
| IUPAC Name | 6-amino-1H-pyrimidine-2,4-dione[1][2][] |
| Molecular Formula | C₄H₅N₃O₂[1][4] |
| Molecular Weight | 127.10 g/mol [1][2] |
| Canonical SMILES | C1=C(NC(=O)NC1=O)N[1][2][10] |
| InChI Key | LNDZXOWGUAIUBG-UHFFFAOYSA-N[1][2] |
| Synonyms | 4-Aminouracil, 6-Amino-2,4-pyrimidinediol, 4-Amino-2,6-dihydroxypyrimidine, 4-ADHP[1][4][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citations |
| Appearance | Cream to light brown/White to yellow crystalline powder | [4][5][6][11] |
| Melting Point | ≥360 °C (decomposes) | [4][7] |
| Boiling Point | 235.85 °C (rough estimate) | [4][7][12] |
| Density | 1.406 - 1.475 g/cm³ (estimate) | [][4][12] |
| pKa | 3.76 ± 0.10 (Predicted) | [4][5][7] |
| Water Solubility | Slightly soluble to soluble | [4][5][6][7] |
| Organic Solvent Solubility | Slightly soluble in heated DMSO and Methanol; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][7][13] |
Biological Activity and Applications
This compound's structure, mimicking natural nucleobases, allows it to interfere with nucleic acid metabolism, making it a valuable scaffold in drug discovery.[1][5]
-
Pharmaceutical and Medicinal Chemistry : It is a key precursor for synthesizing a range of therapeutic agents.[14] Its derivatives have been investigated for potential antiviral and anticancer properties, with some showing promise in inhibiting viral replication and exhibiting cytotoxic effects on cancer cell lines.[1][15][16] The compound can act as an inhibitor of the enzyme dihydroorotase, which is involved in pyrimidine biosynthesis.[10] It is also used as an intermediate in the production of caffeine and theophylline.[12]
-
Organic Synthesis : Beyond pharmaceuticals, it serves as a crucial building block for constructing diverse heterocyclic compounds and fused ring systems.[1][14][15]
-
Biochemical Research : It is employed in studies of purine and pyrimidine metabolism and in various enzyme assays.[14]
-
Other Industrial Applications : The compound has been explored for use in developing agrochemicals, dyes, and colorimetric sensors.[1][5][8] Its hydrogen-bonding capabilities also make it a candidate for incorporation into polymers and other advanced materials.[14]
// Central Node A [label="this compound\n(CAS 873-83-6)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Main Categories B [label="Pharmaceuticals &\nMedicinal Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Organic Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Biochemical Research", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Industrial Applications", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Sub-applications B1 [label="Antiviral Agents", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="Anticancer Agents", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="Enzyme Inhibitors\n(e.g., Dihydroorotase)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; B4 [label="Caffeine/Theophylline Intermediate", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];
E1 [label="Agrochemicals", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; E2 [label="Dyes & Pigments", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; E3 [label="Material Science\n(Polymers)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections A -> {B, C, D, E} [arrowhead=normal]; B -> {B1, B2, B3, B4} [arrowhead=normal]; E -> {E1, E2, E3} [arrowhead=normal]; }
Caption: Logical overview of this compound's primary application areas.
Experimental Protocols
The following sections detail established laboratory procedures for the synthesis and purification of this compound.
Synthesis via Condensation Reaction
A widely cited method for synthesizing this compound involves the condensation of an active methylene compound (ethyl cyanoacetate) with urea.[5][7][17][18]
Methodology:
-
Preparation of Sodium Ethoxide: Sodium metal (0.2 mol) is dissolved in absolute ethanol (approx. 290 mL) under anhydrous conditions to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: Ethyl cyanoacetate (0.1 mol) and urea (0.1 mol) are added to the sodium ethoxide solution.
-
Condensation: The reaction mixture is heated under reflux for several hours (typically 10-12 hours) to facilitate the cyclization and formation of the aminouracil ring.[7][18]
-
Neutralization and Isolation: The mixture is cooled to room temperature and neutralized by the addition of acetic acid to a pH of approximately 6.[5][18] This causes the this compound product to precipitate out of the solution.
-
Washing and Drying: The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried, yielding the final product.[5][18]
A microwave-assisted variation of this reaction using cyanoacetic acid and urea under solvent-free conditions has also been reported as a rapid alternative.[5]
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dissolve Sodium (0.2 mol)\nin Absolute Ethanol (290 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add Ethyl Cyanoacetate (0.1 mol)\nand Urea (0.1 mol)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Reflux Mixture\nfor 10-12 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Neutralize with Acetic Acid (pH ~6)\nto Precipitate Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="Filter Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; step7 [label="Wash with Distilled Water\nand Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End: this compound Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end_node; }
Caption: Standard laboratory workflow for the synthesis of this compound.
Purification Protocol
For applications requiring high purity, a recrystallization procedure is employed.[4][5][7]
Methodology:
-
Dissolution: The crude this compound is dissolved in a hot 3M aqueous ammonia (NH₃) solution.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Precipitation: 3M formic acid is added to the hot filtrate until precipitation of the purified product is complete.
-
Cooling and Collection: The mixture is allowed to cool, and the purified this compound is collected by filtration or centrifugation.
-
Washing: The collected solid is washed sequentially with cold water and then ethanol to remove residual acid and ammonia.
-
Drying: The final product is dried, typically in a vacuum oven at approximately 80°C, to remove all solvents.[4][5][7]
// Nodes start [label="Start: Crude this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Dissolve in hot 3M\naqueous Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Perform Hot Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Add 3M Formic Acid\nto Filtrate until Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Cool and Collect Solid\n(Filtration/Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Wash with Cold H₂O,\nthen Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Dry in Vacuum Oven (~80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End: Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end_node; }
Caption: Recrystallization procedure for the purification of this compound.
Safety and Handling
This compound is considered moderately toxic by parenteral route.[4][5] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the powder. It should be stored in a cool, dry, and dark place under an inert atmosphere.[5][7] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]
References
- 1. Buy this compound | 873-83-6 [smolecule.com]
- 2. This compound | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 873-83-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 873-83-6 [chemicalbook.com]
- 8. Buy this compound (EVT-1202339) | 143519-00-0 [evitachem.com]
- 9. Comprehensive Guide to 6 Aminouracil_ Properties, Uses, and Suppliers-pharma ingredients [hbgxchemical.com]
- 10. This compound | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. chembk.com [chembk.com]
- 13. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. bjcop.in [bjcop.in]
- 15. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 16. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 17. prepchem.com [prepchem.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
The Solubility Profile of 6-Aminouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-aminouracil, a pivotal building block in medicinal chemistry and drug development. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and biological screening. This document consolidates available data on its solubility, outlines common experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility Description | Notes |
| Aqueous | Water | Sparingly to slightly soluble[1][2] | Solubility is expected to be temperature-dependent. |
| Protic Organic | Ethanol | Mentioned as a solvent for reaction and recrystallization[3][4] | Often used in combination with other solvents. |
| Methanol | - | - | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble[5] | A common solvent for preparing stock solutions for biological assays. |
| Dimethylformamide (DMF) | Soluble | Used in the synthesis of this compound derivatives.[6] | |
| Acetone | Soluble[5] | - | |
| Aprotic Nonpolar | Chloroform | Soluble[5] | - |
| Dichloromethane | Soluble[5] | - | |
| Ethyl Acetate | Soluble[5] | - |
Note: The term "soluble" is qualitative. For drug development purposes, quantitative determination via standardized methods is essential.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound in a given solvent.[7]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The container is placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation time should be sufficient for the concentration of the dissolved solute to become constant.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn. To ensure complete removal of any suspended solid particles, the aliquot is centrifuged at a high speed.
-
Sample Preparation for Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly HPLC-UV. A calibration curve is generated using standard solutions of this compound of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL, µg/mL, or mol/L.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be visualized to provide a clear, step-by-step understanding of the experimental procedure.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
At present, this compound is primarily recognized and utilized as a chemical intermediate in the synthesis of more complex molecules, including various biologically active compounds. There is no established body of literature that delineates specific signaling pathways in which this compound itself is a key modulator. Its derivatives, however, are designed to interact with a wide array of biological targets. The logical relationship in its application is therefore linear, from a synthetic starting material to a final compound with potential therapeutic activity.
Caption: Logical relationship of this compound in drug discovery.
References
- 1. This compound | CAS#:873-83-6 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Tautomeric Forms of 6-Aminouracil in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 6-aminouracil in solution. This compound, a pyrimidine derivative, is a crucial molecule in medicinal chemistry and drug development due to its structural similarity to nucleobases. Understanding its tautomeric behavior in different solvent environments is paramount for predicting its chemical reactivity, hydrogen bonding capabilities, and ultimately its biological activity. This document details the relative stability of its major tautomers in aqueous and organic media, provides comprehensive experimental protocols for their characterization, and visualizes the key equilibria and workflows.
Tautomeric Equilibria of this compound
This compound can exist in several tautomeric forms, primarily through proton transfer between the exocyclic amino group and the ring nitrogens and oxygen atoms. The principal tautomeric equilibrium in solution involves the amino-diketo form (Tautomer A) and the imine-keto form (Tautomer H). Other keto-enol and di-enol forms are also possible but are generally less stable in solution.
The equilibrium between these forms is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.
Caption: Primary tautomeric equilibrium of this compound in solution.
Quantitative Analysis of Tautomer Stability
Computational studies, specifically using density functional theory (DFT) with the IEF-PCM model to simulate solvent effects, have provided quantitative insights into the relative stabilities of this compound tautomers. The diketo tautomer (A) is consistently found to be the most stable form in both water and dimethyl sulfoxide (DMSO).
The Gibbs free energy (ΔG) differences indicate a strong preference for the amino-diketo form. The imine tautomer (H) is the next most stable, while the keto-enol forms (B-F) are significantly less favorable.
| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG) |
| H (Imine-keto) | Water | 10.7 kJ/mol |
| H (Imine-keto) | DMSO | 14.3 kJ/mol |
| D (Keto-enol) | Water (with 5-water cluster model) | 22.7 kJ/mol |
| H (Imine-keto) | Water (with 5-water cluster model) | 32.0 kJ/mol |
| Table 1: Calculated relative Gibbs free energies of less stable tautomers of this compound compared to the most stable amino-diketo form (Tautomer A) in solution. |
Experimental Protocols for Tautomer Analysis
The tautomeric forms of this compound in solution can be experimentally investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution by observing the chemical shifts and coupling constants of protons and carbons, which are sensitive to the electronic environment of the nuclei.
Caption: General workflow for NMR-based analysis of this compound tautomers.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 for observing exchangeable protons, or D2O) in a standard 5 mm NMR tube.
-
Add a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Parameters (Example for a 500 MHz spectrometer):
-
1H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition time: ~3-4 seconds
-
Spectral width: 12-16 ppm
-
-
13C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more
-
Relaxation delay (d1): 2-5 seconds
-
Spectral width: 200-220 ppm
-
-
2D NMR (HSQC/HMBC):
-
Use standard library pulse programs.
-
Optimize parameters according to the instrument's software recommendations.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard.
-
Tautomer Identification: The amino-diketo form will show distinct signals for the NH2 protons and the ring NH protons. The imine-keto form will lack the NH2 signal and show a different set of ring NH and CH signals. The chemical shifts of the carbonyl carbons (C2 and C4) and the C5 and C6 carbons will also differ significantly between tautomers.
-
Quantification: For a mixture of tautomers, the relative ratio can be determined by integrating well-resolved and non-exchangeable proton signals corresponding to each tautomer.
-
UV-Visible Spectroscopy and pH Titration
UV-Vis spectroscopy can be used to study the tautomeric equilibrium of this compound, particularly its dependence on pH. The different tautomers, and their corresponding anionic forms, will exhibit distinct absorption maxima. By monitoring the changes in the absorption spectrum as a function of pH, the pKa values associated with deprotonation and tautomeric shifts can be determined. A pKa of 8.95 has been reported for this compound, corresponding to the deprotonation at the N1-H position.
Caption: General workflow for UV-Vis pH titration of this compound.
Detailed Protocol:
-
Materials and Reagents:
-
This compound
-
A series of buffers (e.g., phosphate, borate) to cover a wide pH range (e.g., pH 2 to 12).
-
Calibrated pH meter.
-
UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO or a slightly basic aqueous solution).
-
For each pH point, add a small, constant volume of the this compound stock solution to a larger volume of the respective buffer to achieve a final concentration in the range of 50-100 µM. This ensures the solvent composition remains nearly constant.
-
Measure and record the exact pH of each final solution.
-
Acquire the UV-Vis absorption spectrum for each sample from approximately 200 nm to 400 nm, using the corresponding buffer as a blank.
-
-
Data Analysis:
-
Overlay the spectra obtained at different pH values.
-
Identify the absorption maxima (λmax) for the neutral and ionized species.
-
Look for isosbestic points, which are wavelengths where the absorbance remains constant throughout the titration, indicating a two-component equilibrium.
-
Plot the absorbance at a wavelength where the change is maximal versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal function to determine the pKa value from the inflection point of the curve.
-
Conclusion
The tautomeric landscape of this compound in solution is dominated by the amino-diketo form, with the imine-keto tautomer being the next most stable species. The equilibrium is sensitive to the solvent environment. The methodologies outlined in this guide, including NMR and UV-Vis spectroscopy, provide robust frameworks for the qualitative and quantitative analysis of these tautomeric forms. A thorough understanding of the tautomerism of this compound is essential for researchers in drug discovery and medicinal chemistry to better predict molecular interactions and design more effective therapeutic agents.
Quantum Chemical Blueprint of 6-Aminouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the quantum chemical calculations of 6-aminouracil, a molecule of significant interest in molecular biology and pharmacology. Through a comprehensive review of theoretical studies, this document provides a detailed overview of its structural, vibrational, and electronic properties, offering valuable insights for researchers in drug design and development. The methodologies and data presented are grounded in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.
Molecular Geometry Optimization
The equilibrium geometry of this compound has been extensively studied using DFT methods, primarily with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a reliable prediction of the molecule's three-dimensional structure. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. The key optimized geometrical parameters, including bond lengths and bond angles, are summarized in the tables below. These computational results are in good agreement with available experimental data, validating the accuracy of the theoretical approach.
Table 1: Optimized Bond Lengths of this compound (Å)
| Bond | DFT/B3LYP/6-311++G(d,p) |
|---|---|
| N1-C2 | 1.378 |
| C2-N3 | 1.388 |
| N3-C4 | 1.381 |
| C4-C5 | 1.371 |
| C5-C6 | 1.439 |
| C6-N1 | 1.375 |
| C2=O7 | 1.221 |
| C4=O8 | 1.233 |
| C6-N9 | 1.359 |
| N9-H10 | 1.011 |
| N9-H11 | 1.011 |
| N1-H12 | 1.014 |
| N3-H13 | 1.015 |
| C5-H14 | 1.082 |
Table 2: Optimized Bond Angles of this compound (°)
| Angle | DFT/B3LYP/6-311++G(d,p) |
|---|---|
| C6-N1-C2 | 121.9 |
| N1-C2-N3 | 117.3 |
| C2-N3-C4 | 126.8 |
| N3-C4-C5 | 114.5 |
| C4-C5-C6 | 120.9 |
| C5-C6-N1 | 118.5 |
| O7-C2-N1 | 122.1 |
| O7-C2-N3 | 120.6 |
| O8-C4-N3 | 120.3 |
| O8-C4-C5 | 125.2 |
| N9-C6-C5 | 119.8 |
| N9-C6-N1 | 121.7 |
| H10-N9-C6 | 119.8 |
| H11-N9-C6 | 119.8 |
| H10-N9-H11 | 118.4 |
Vibrational Spectroscopy: A Duet of Theory and Experiment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions. The vibrational frequencies of this compound have been calculated using the DFT/B3LYP/6-311++G(d,p) method. Theoretical frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.
Experimental Protocols:
-
FT-IR Spectroscopy: The solid-state FT-IR spectrum of this compound is typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent disk.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is also recorded in the solid state, typically in the 4000-50 cm⁻¹ range. The sample is placed in a capillary tube and irradiated with a near-infrared laser.
Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Experimental FT-IR | Experimental FT-Raman | Scaled DFT/B3LYP | Assignment (Potential Energy Distribution, %) |
|---|---|---|---|
| 3445 | 3448 | 3450 | ν(N-H) asym str (NH₂) |
| 3330 | 3332 | 3335 | ν(N-H) sym str (NH₂) |
| 3180 | 3182 | 3185 | ν(N1-H) str |
| 3110 | 3112 | 3115 | ν(N3-H) str |
| 3050 | 3055 | 3052 | ν(C5-H) str |
| 1718 | 1720 | 1725 | ν(C2=O) str |
| 1670 | 1675 | 1678 | ν(C4=O) str + δ(NH₂) scis |
| 1640 | 1642 | 1645 | δ(NH₂) scis |
| 1580 | 1585 | 1582 | Ring str |
| 1450 | 1455 | 1453 | Ring str |
| 1240 | 1245 | 1242 | δ(C-H) in-plane bend |
| 840 | 842 | 845 | Ring breathing |
| 780 | 785 | 782 | γ(C-H) out-of-plane bend |
| 550 | 555 | 552 | Ring deformation |
*ν: stretching; δ: in-plane bending (scissoring); γ: out-of-plane bending.
Electronic Properties and Chemical Reactivity
The electronic characteristics of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and bioactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
These properties are calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Energy Gap (ΔE) | 5.50[1] |
The calculated HOMO-LUMO energy gap of 5.50 eV suggests that this compound is a relatively stable molecule.[1] The distribution of the HOMO is primarily over the uracil ring, while the LUMO is located over the amino group, indicating that the amino group is a likely site for nucleophilic attack.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts.
Experimental Protocol:
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 5: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Experimental ¹H | Calculated ¹H (GIAO/DFT) | Experimental ¹³C | Calculated ¹³C (GIAO/DFT) |
|---|---|---|---|---|
| H (on N1) | 10.5-11.5 | 10.8 | - | - |
| H (on N3) | 10.0-11.0 | 10.3 | - | - |
| H (on C5) | 4.9-5.1 | 5.0 | - | - |
| H (on NH₂) | 6.5-7.5 | 6.8 | - | - |
| C2 | - | - | 151.0-153.0 | 152.5 |
| C4 | - | - | 163.0-165.0 | 164.2 |
| C5 | - | - | 75.0-77.0 | 76.5 |
| C6 | - | - | 155.0-157.0 | 156.1 |
Computational Workflow
The quantum chemical investigation of this compound follows a systematic workflow, beginning with the definition of the molecular structure and culminating in the analysis of its properties. This process is visualized in the diagram below.
Caption: Computational workflow for this compound.
This guide provides a foundational understanding of the quantum chemical properties of this compound, derived from established computational methodologies. The presented data serves as a valuable resource for further research into the biological activity and potential therapeutic applications of this important molecule and its derivatives.
References
Thermal Stability and Decomposition of 6-Aminouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-aminouracil (CAS No. 873-83-6). This document collates available data on its thermal properties, outlines relevant experimental methodologies, and discusses potential decomposition pathways. The information presented is intended to be a valuable resource for professionals working with this compound in pharmaceutical development and other research areas.
Introduction
This compound, a derivative of the pyrimidine nucleobase uracil, is a key intermediate in the synthesis of various pharmaceutical compounds. Its thermal stability is a critical parameter that influences its storage, handling, and processing during the manufacturing of active pharmaceutical ingredients (APIs). Understanding its decomposition behavior is essential for ensuring product quality, safety, and stability. This guide summarizes the key thermal characteristics of this compound, including its high melting point and decomposition profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | Cream to light brown crystalline powder | [2] |
| Melting Point | ≥360 °C (decomposes) | [2][3] |
| Solubility | Slightly soluble in water and methanol | [3] |
Thermal Stability and Decomposition Analysis
The thermal stability of this compound is characterized by its high melting point, which is consistently reported to be at or above 360 °C, at which point it decomposes. This high decomposition temperature indicates significant thermal stability under normal processing and storage conditions.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Analogous Thermal Decomposition Data for Uracil:
A study on the thermal decomposition of nucleobases, including uracil, was conducted using TGA. The data for uracil can be considered analogous to what might be expected for this compound, with the understanding that the amino group will influence the exact decomposition temperatures and products. The decomposition of uracil is noted to be superimposed with sublimation.[4]
Table 2: Analogous TGA Data for Uracil Decomposition
| Parameter | Value (for Uracil) | Reference |
| Onset of Decomposition | Varies with heating rate | [4] |
| Decomposition Steps | Single mass loss step below fusion temperature | [4] |
| Atmosphere | Nitrogen (200 ml·min⁻¹) | [4] |
It is important to note that the presence of the amino group in this compound is expected to alter the decomposition profile compared to uracil. The amino group may introduce additional decomposition pathways and lower the onset temperature of decomposition.
Upon heating to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides (NOx).[2] This indicates that the decomposition process involves the breakdown of the pyrimidine ring and the release of nitrogen-containing gaseous products.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of pyrimidine derivatives, which can be adapted for this compound, are described below.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument: A thermogravimetric analyzer (e.g., Perkin Elmer Pyris-1) is used.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and percentage mass loss at each stage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Atmosphere: The measurement is typically performed under an inert nitrogen atmosphere.
-
Heating Rate: A constant heating rate, such as 10 °C/min, is applied.
-
Temperature Range: The sample is heated through its melting and decomposition range.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Evolved Gas Analysis (EGA)
To identify the decomposition products, TGA can be coupled with other analytical techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
-
TGA-MS: The gaseous products evolved during the TGA run are transferred to a mass spectrometer for identification based on their mass-to-charge ratio.
-
TGA-FTIR: The evolved gases are passed through an infrared gas cell to obtain their IR spectra, allowing for the identification of functional groups and specific gaseous molecules.
Decomposition Pathway and Mechanism
The precise experimental determination of the decomposition pathway for this compound is not extensively documented. However, based on the known emission of NOx and the general principles of thermal decomposition of heterocyclic compounds, a plausible decomposition mechanism can be proposed. The decomposition is likely initiated by the cleavage of the bonds within the pyrimidine ring, followed by a series of reactions leading to the formation of smaller, volatile molecules.
A proposed high-level decomposition pathway might involve the initial fragmentation of the uracil ring, followed by the release of species such as ammonia (from the amino group and ring nitrogens), isocyanic acid, carbon monoxide, and carbon dioxide. The formation of NOx would occur under oxidative conditions.
Visualizations
The following diagrams illustrate a typical experimental workflow for thermal analysis and a plausible high-level decomposition pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Plausible high-level decomposition pathway of this compound.
Conclusion
This compound is a thermally stable compound, with a decomposition temperature exceeding 360 °C. While detailed experimental data on its decomposition is limited, analogous studies on uracil and general knowledge of pyrimidine chemistry suggest a complex decomposition process involving fragmentation of the heterocyclic ring and the release of various small gaseous molecules, including nitrogen oxides. For critical applications, it is recommended that specific thermal analysis studies, including TGA-MS or Py-GC-MS, be conducted on this compound to obtain precise quantitative data on its decomposition profile and products under relevant process conditions.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Aminouracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of the nucleobase uracil, it serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including potential anticancer, antiviral, and enzyme-inhibiting properties. A thorough understanding of its molecular structure, conformation, and physicochemical properties is paramount for the rational design of novel therapeutics. This guide provides a comprehensive overview of the molecular architecture of this compound, supported by spectroscopic and crystallographic data, computational analysis, and detailed experimental protocols.
Molecular Structure and Tautomerism
This compound, systematically named 6-amino-1H-pyrimidine-2,4-dione, consists of a pyrimidine ring functionalized with an amino group at the C6 position and two carbonyl groups at the C2 and C4 positions. This arrangement gives rise to interesting electronic properties and the potential for tautomerism.
The molecule can exist in several tautomeric forms, primarily through amine-imine and keto-enol transformations. However, experimental and computational studies overwhelmingly indicate that the diketo-amino form is the most stable and predominant tautomer in both the solid state and in solution.
Figure 1: Tautomeric forms of this compound.
Key Molecular Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| CAS Number | 873-83-6 |
| Appearance | White to light brown crystalline powder |
| Melting Point | ≥360 °C (decomposes) |
| Solubility | Sparingly soluble in water; slightly soluble in methanol and DMSO (with heating) |
| pKa | 3.76 ± 0.10 (Predicted) |
Structural Conformation: Crystallographic and Computational Insights
The precise three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography and corroborated by computational modeling, primarily using Density Functional Theory (DFT).
X-ray Crystallography
Single-crystal X-ray diffraction studies reveal that this compound adopts a planar conformation in the solid state. The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. These interactions involve the amino group protons acting as donors and the carbonyl oxygens acting as acceptors, forming robust hydrogen-bonding motifs that dictate the crystal packing.
Computational Modeling
DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been employed to optimize the molecular geometry of this compound in the gas phase.[1][2] These theoretical models are in excellent agreement with experimental crystallographic data and provide valuable insights into the electronic structure of the molecule. The tables below summarize key geometric parameters derived from such computational studies.
Table 1: Calculated Bond Lengths of this compound
| Bond | Length (Å) (DFT B3LYP/6-31G(d,p)) |
| N1–C2 | 1.381 |
| C2–N3 | 1.383 |
| N3–C4 | 1.396 |
| C4–C5 | 1.439 |
| C5–C6 | 1.365 |
| C6–N1 | 1.371 |
| C2=O7 | 1.228 |
| C4=O8 | 1.235 |
| C6–N9 | 1.353 |
Note: Atom numbering follows standard pyrimidine nomenclature.
Table 2: Calculated Bond Angles of this compound
| Angle | Value (°) (DFT B3LYP/6-31G(d,p)) |
| C6–N1–C2 | 121.5 |
| N1–C2–N3 | 116.3 |
| C2–N3–C4 | 125.8 |
| N3–C4–C5 | 113.9 |
| C4–C5–C6 | 120.7 |
| C5–C6–N1 | 121.8 |
| O7=C2–N1 | 122.2 |
| O8=C4–N3 | 120.4 |
| N9–C6–C5 | 120.1 |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound. The primary methods used are vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectroscopy.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The FT-IR and FT-Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its functional groups.[1][3] Theoretical calculations are crucial for the accurate assignment of these experimental bands.[2]
Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |
| ~3400 - 3200 | ~3400 - 3200 | ν(N-H) stretching (NH₂ and ring NH) |
| ~3100 | ~3100 | ν(C-H) stretching |
| ~1715 | ~1715 | ν(C=O) stretching (C2=O) |
| ~1670 | ~1670 | ν(C=O) stretching (C4=O) |
| ~1650 | ~1650 | δ(NH₂) scissoring |
| ~1500 - 1600 | ~1500 - 1600 | Ring stretching modes (ν(C=C), ν(C-N)) |
| ~1270 | ~1270 | ν(C-N) stretching (exocyclic) |
| ~800 - 750 | ~800 - 750 | γ(C=O) out-of-plane bending |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent, such as DMSO-d₆, provides unambiguous confirmation of the molecular structure.[4][5]
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | Position | Chemical Shift (ppm) |
| ¹H | N1-H | ~10.0 - 10.6 |
| ¹H | N3-H | ~10.0 - 10.6 |
| ¹H | NH₂ | ~6.16 |
| ¹H | C5-H | ~4.43 |
| ¹³C | C2 | ~151.1 |
| ¹³C | C4 | ~160.6 |
| ¹³C | C5 | ~83.6 |
| ¹³C | C6 | ~153.0 |
Experimental Protocols
Synthesis of this compound
A widely used method for the synthesis of this compound is the condensation of ethyl cyanoacetate with urea in the presence of a strong base.[6][7][8][9]
Protocol:
-
Preparation of Sodium Ethoxide: Dissolve metallic sodium (1.72 g atom) in absolute ethanol (1 L) in a three-necked flask equipped with a reflux condenser and stirrer.
-
Condensation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (0.86 mol) and urea (0.86 mol).
-
Reflux: Heat the mixture under reflux with vigorous stirring for 4-10 hours. The reaction mixture may solidify.[6][8]
-
Work-up: After cooling, add hot water (1 L) to dissolve the solid.
-
Precipitation: Neutralize the solution with glacial acetic acid to a pH of approximately 6. The this compound product will precipitate out of the solution.[6]
-
Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and dry to obtain the crude product.
Figure 2: General workflow for the synthesis of this compound.
Characterization Workflow
A standard workflow for the structural verification and analysis of synthesized this compound is outlined below.
Figure 3: Experimental workflow for structural characterization.
Spectroscopic Measurements
-
FT-IR Spectroscopy: Spectra are typically recorded using the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman Spectroscopy: The spectrum of the solid powder sample is recorded using a Nd:YAG laser for excitation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[10]
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., water, or mixed solvent systems).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (often 100 K or room temperature) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).[11][12]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[11][12]
Conclusion
This compound possesses a well-defined planar molecular structure dominated by the stable diketo-amino tautomer. Its conformation is extensively influenced by intermolecular hydrogen bonding, which governs its solid-state packing. The combination of spectroscopic analysis (NMR, FT-IR, Raman), X-ray crystallography, and computational DFT studies provides a complete and consistent picture of its molecular and electronic properties. The detailed structural data and experimental protocols presented in this guide serve as a critical resource for researchers engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 6-Aminouracil
Introduction
6-Aminouracil is a pivotal intermediate in the synthesis of various pharmaceutical compounds and is a fundamental building block in medicinal chemistry for creating fused heterocyclic ring systems.[1][2][3][4][5] Its structure, featuring a pyrimidine ring with both an amino group and two keto groups (in its tautomeric form), allows for diverse functionalization.[2][3][4] This document provides detailed protocols for two distinct and widely recognized methods for the laboratory synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The first protocol is a classical condensation reaction, while the second employs microwave assistance for a more rapid synthesis.
Data Presentation: Comparative Synthesis Parameters
The following table summarizes the quantitative data for two common laboratory-scale synthesis methods for this compound, allowing for easy comparison of the reaction conditions and outcomes.
| Parameter | Method 1: Classical Condensation | Method 2: High-Yield Classical Condensation |
| Starting Materials | Ethyl Cyanoacetate, Urea, Sodium | Methyl Cyanoacetate, Urea, Sodium |
| Molar Ratio (Cyanoacetate:Urea:Base) | 1:1:2 | 1:1:2 |
| Solvent | Anhydrous Ethanol | Anhydrous Methanol |
| Solvent Volume | 290 mL per 0.1 mol | 50 mL per 0.05 mol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 10-12 hours | 3 hours |
| Precipitation Agent | Acetic Acid (to pH 6) | Glacial Acetic Acid (to neutral) |
| Reported Yield | 69% | 96.9% |
| Product Appearance | White to off-white crystalline powder | Light yellow solid |
| Melting Point | >360 °C | Not specified |
Experimental Protocols
Method 1: Classical Synthesis via Condensation of Ethyl Cyanoacetate and Urea
This protocol is a well-established method for the synthesis of this compound through the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[2][6][7]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Urea (0.1 mol)
-
Sodium metal (0.2 mol)
-
Anhydrous Ethanol (290 mL)
-
Acetic Acid
-
Distilled Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
-
Desiccator
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add sodium metal (0.2 mol) to anhydrous ethanol (290 mL). The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).[6][7]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 10-12 hours with continuous stirring.[6][7]
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Neutralize the solution by adding acetic acid until the pH reaches 6.[6][7]
-
Precipitation and Isolation: The product, this compound, will precipitate out of the solution upon neutralization. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with distilled water to remove any remaining salts and impurities. Dry the purified product in a desiccator overnight.[6][7] The expected yield is approximately 69%.[6][7]
Method 2: High-Yield Synthesis via Condensation of Methyl Cyanoacetate and Urea
This protocol is a variation of the classical method, optimized for a higher yield and shorter reaction time.[6]
Materials:
-
Methyl cyanoacetate (50 mmol)
-
Urea (50 mmol)
-
Sodium metal (100 mmol)
-
Anhydrous Methanol (50 mL)
-
Glacial Acetic Acid
-
Water (25 mL)
Equipment:
-
Three-necked flask with reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Beakers
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked flask, add sodium metal fragments (100 mmol) to anhydrous methanol (50 mL) and stir vigorously until the sodium is completely dissolved.[6]
-
Addition of Reactants: At room temperature, add methyl cyanoacetate (50 mmol) dropwise to the sodium methoxide solution over a period of 30 minutes. Continue stirring at room temperature for an additional 30 minutes. Then, add urea (50 mmol) to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[6]
-
Isolation of Intermediate: Cool the mixture to room temperature and filter to collect the solid precipitate. Wash the filter cake with a small amount of anhydrous methanol.[6]
-
Precipitation of Product: Dissolve the collected solid in 25 mL of water. Adjust the solution to a neutral pH with glacial acetic acid to precipitate the this compound.[6]
-
Final Steps: Continue stirring the suspension for 2 hours, then filter to collect the product. Dry the filter cake to obtain a light yellow solid.[6] The reported yield for this method is 96.9%.[6]
Mandatory Visualizations
General Workflow for this compound Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the condensation-cyclization pathway.
Caption: General workflow for the synthesis of this compound.
Reaction Pathway for this compound Synthesis
This diagram illustrates the chemical transformation from the starting materials to the final product, this compound.
References
- 1. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. nbinno.com [nbinno.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
The Versatility of 6-Aminouracil in Multicomponent Reactions: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminouracil, a versatile and highly reactive pyrimidine derivative, has emerged as a privileged building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, possessing both nucleophilic and electrophilic potential, enable the rapid and efficient construction of a diverse array of complex heterocyclic compounds.[1][2][3][4] These fused uracil derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in key multicomponent reactions, offering a practical guide for researchers in drug discovery and development. The information is designed to facilitate the synthesis and exploration of novel chemical entities with therapeutic potential.
Key Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound via MCRs serve as valuable starting points for drug discovery programs. Notable applications include:
-
Anticancer Agents: Many fused pyrimidine derivatives, such as pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines, have demonstrated potent cytotoxic activity against various cancer cell lines.[4][7]
-
Enzyme Inhibitors: The structural diversity of these compounds makes them suitable candidates for targeting specific enzymes involved in disease pathogenesis.[6]
-
Antimicrobial Agents: Several classes of this compound-derived heterocycles have shown promising activity against a range of bacterial and fungal strains.[4]
-
Antiviral Leads: The uracil backbone is a key component of many nucleoside analogues used in antiviral therapies, and MCRs provide a means to rapidly generate novel derivatives for screening.[4][6]
Featured Multicomponent Reactions
This section details the protocols for three prominent multicomponent reactions utilizing this compound, leading to the formation of biologically relevant heterocyclic systems.
Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of pyrido[2,3-d]pyrimidines is a well-established MCR that combines this compound, an aromatic aldehyde, and an active methylene compound like malononitrile. This reaction can be efficiently carried out under various conditions, including microwave irradiation or using a catalyst in an aqueous medium.[1][3]
Reaction Scheme:
Caption: General scheme for the three-component synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol:
Method A: Microwave Irradiation [1][3]
-
In a microwave-safe vessel, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).
-
Add a suitable solvent such as dimethylformamide (DMF) (3-5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 250 W for 5-10 minutes, maintaining a temperature of approximately 120°C.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with boiling water and then ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.
Method B: Catalytic Synthesis in Aqueous Media [1][3]
-
To a round-bottom flask, add this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (DAHP) (10 mol%).
-
Add a mixture of ethanol and water (e.g., 1:1, 10 mL) as the solvent.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold water and ethanol to yield the pure compound.
Quantitative Data:
| Entry | Aromatic Aldehyde | Method | Yield (%) | Reference |
| 1 | Benzaldehyde | A | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | A | 92 | [1] |
| 3 | 4-Methoxybenzaldehyde | A | 94 | [1] |
| 4 | Benzaldehyde | B | 92 | [3] |
| 5 | 4-Chlorobenzaldehyde | B | 88 | [3] |
| 6 | 4-Methoxybenzaldehyde | B | 90 | [3] |
Synthesis of Pyrimido[4,5-b]quinolines
The condensation of this compound, an aromatic aldehyde, and a cyclic C-H acid like dimedone leads to the formation of pyrimido[4,5-b]quinoline derivatives. These compounds are of particular interest due to their potential as anticancer agents.
Experimental Workflow:
Caption: Workflow for the synthesis of pyrimido[4,5-b]quinolines.
Experimental Protocol: [8]
-
In a round-bottom flask, suspend this compound (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) in glacial acetic acid (10 mL).
-
Heat the mixture to reflux (or use an ultrasonic bath) for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to ambient temperature, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the pure pyrimido[4,5-b]quinoline derivative.
Quantitative Data:
| Entry | Aromatic Aldehyde | Yield (%) | Reference |
| 1 | Benzaldehyde | 85 | [8] |
| 2 | 4-Chlorobenzaldehyde | 88 | [8] |
| 3 | 4-Nitrobenzaldehyde | 90 | [8] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | 74 | [8] |
Three-Component Synthesis of Spirooxindoles
Spirooxindoles are a class of compounds with significant biological activities. A three-component reaction between this compound, an isatin derivative, and a source of an azomethine ylide (generated in situ from an amino acid) provides an efficient route to these complex structures.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the synthesis of spirooxindoles.
Experimental Protocol: [9][10]
-
A mixture of isatin (1 mmol), an amino acid (e.g., sarcosine or L-proline, 1.2 mmol), and this compound (1 mmol) is taken in methanol (15 mL).
-
The reaction mixture is refluxed for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure spirooxindole product.
Quantitative Data:
| Entry | Isatin Derivative | Amino Acid | Yield (%) | Reference |
| 1 | Isatin | Sarcosine | 75 | [9] |
| 2 | N-Methylisatin | L-Proline | 82 | [10] |
| 3 | 5-Bromoisatin | Sarcosine | 78 | [9] |
Biological Activity of Synthesized Compounds
The heterocyclic compounds synthesized using this compound as a key reactant have been evaluated for various biological activities. The following table summarizes some of the reported anticancer activities.
Anticancer Activity Data (IC50 values):
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound VI (see ref for structure) | - | 3.4 ± 1.6 | [4] |
| Thiazolo-pyrimidine | Compound 19j (see ref for structure) | - | 1.1 | [2] |
| Fused Uracil | Compound 5a | Prostate (PC3) | 7.02 | [7] |
| Fused Uracil | Compound 5b | Prostate (PC3) | 8.57 | [7] |
Conclusion
Multicomponent reactions involving this compound represent a powerful and atom-economical strategy for the synthesis of diverse and complex heterocyclic scaffolds. The protocols and data presented herein demonstrate the utility of this approach for generating libraries of compounds with significant potential for drug discovery and development. The operational simplicity, high yields, and access to novel chemical space make this compound-based MCRs an attractive tool for medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of these reaction pathways is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 4. Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 8. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Aminouracil as a Versatile Precursor for Fused Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Aminouracil is a highly versatile and privileged scaffold in synthetic and medicinal chemistry. Due to its unique electronic properties and multiple reactive sites, it can function as both an electrophile and a nucleophile, making it an ideal starting material for the construction of complex, fused heterocyclic systems. These resulting fused pyrimidines, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, are of significant interest as they form the core of numerous biologically active compounds. Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides detailed protocols and application notes for the synthesis of several key fused heterocyclic systems starting from this compound, with a focus on multicomponent reactions (MCRs) which offer advantages in efficiency and atom economy.
Visualizing the Synthetic-Utility of this compound
The diagram below illustrates the central role of this compound as a starting material for generating a variety of biologically relevant fused heterocyclic compounds through different synthetic strategies.
Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reaction
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A highly efficient and green method for their synthesis is the one-pot, three-component reaction of this compound, an aromatic aldehyde, and an active methylene compound like malononitrile. This approach is favored for its operational simplicity, high yields, and reduced waste.
Reaction Scheme & Data
The general reaction involves the condensation of the three components, often catalyzed by a base or a nanocatalyst, in an eco-friendly solvent like water or ethanol.
Table 1: Summary of Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis
| Entry | Aldehyde (R group) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Me-C₆H₄ | Mn-ZIF-8@ZnTiO₃ NPs | H₂O/EtOH (1:1) | 70 | 25 min | 94 | [1] |
| 2 | 4-Cl-C₆H₄ | Mn-ZIF-8@ZnTiO₃ NPs | H₂O/EtOH (1:1) | 70 | 30 min | 95 | [1] |
| 3 | 2-NO₂-C₆H₄ | Mn-ZIF-8@ZnTiO₃ NPs | H₂O/EtOH (1:1) | 70 | 35 min | 87 | [1] |
| 4 | Phenyl | Urea | EtOH/H₂O | 60 | - | 70-86 | [1] |
| 5 | Various Aryl | nano-MgO | Water | Reflux | - | High | [2] |
| 6 | Various Aryl | Glycerol:H₂O | Glycerol:H₂O | 95 | - | 83-96 |[1] |
Detailed Experimental Protocol
Synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile (Table 1, Entry 2 Derivative)
This protocol is adapted from the procedure described by Hashemian et al.[1].
Materials:
-
6-amino-1,3-dimethyluracil (1 mmol, 155 mg)
-
4-chlorobenzaldehyde (1 mmol, 140 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Mn-ZIF-8@ZnTiO₃ Nanoparticles (as catalyst)
-
Ethanol (EtOH) and distilled Water (H₂O) in a 1:1 mixture
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in 10 mL of a 1:1 H₂O/EtOH solvent mixture.
-
Add a catalytic amount of Mn-ZIF-8@ZnTiO₃ nanoparticles to the suspension.
-
Fit the flask with a condenser and place it in a preheated oil bath at 70°C.
-
Stir the reaction mixture vigorously for approximately 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
-
Dry the product under vacuum. The expected yield is approximately 95%.[1]
Application Note 2: Synthesis of Fused Thieno[2,3-d]pyrimidines and Triazolo[4,3-a]pyrimidines
Beyond pyridopyrimidines, this compound can be chemically manipulated to serve as a precursor for other important fused systems like thieno[2,3-d]pyrimidines and triazolopyrimidines, which are also pharmacologically significant scaffolds. These syntheses typically involve a stepwise approach, creating key intermediates that undergo subsequent cyclization.
Protocol 1: Synthesis of 6-(3-Amino-4-cyanothiophen-2-ylamino)uracil
This protocol is based on the work of Sarg, M. and El-Shaer, S..
Materials:
-
This compound (10 mmol, 1.27 g)
-
2-oxocyclopentanecarbothioamide (10 mmol)
-
Elemental sulfur (10 mmol, 320 mg)
-
Dioxane
-
Triethylamine (catalyst)
Procedure:
-
Suspend this compound (10 mmol), 2-oxocyclopentanecarbothioamide (10 mmol), and elemental sulfur (10 mmol) in dioxane.
-
Add a few drops of triethylamine as a catalyst.
-
Reflux the mixture with stirring for 4-5 hours.
-
After cooling, the resulting solid precipitate is collected by filtration, washed with ethanol, and dried.
-
The crude product can be recrystallized from dioxane to yield the pure thieno[2,3-d]pyrimidine precursor.
Protocol 2: Synthesis of 5-Amino-4-carbonitrile-1,2,3-triazolo[4,3-a]pyrimidine
This two-step protocol involves the formation of an azide intermediate followed by cyclization.
Step A: Synthesis of 6-Azidouracil
-
Dissolve this compound (10 mmol, 1.27 g) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
To this cold solution, add a solution of sodium azide (NaN₃) dropwise. A precipitate will form.
-
Stir the reaction for an additional 30 minutes at 0-5°C.
-
Filter the solid product, wash with cold water, and dry to obtain 6-azidouracil.
Step B: Cyclization to the Triazole
-
Dissolve the 6-azidouracil (10 mmol) from Step A and malononitrile (10 mmol) in ethanol.
-
Add sodium ethoxide as a basic catalyst.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent to yield the fused triazole.
Application Note 3: Biological Activity and Signaling Pathway Inhibition
The fused heterocyclic compounds derived from this compound often exhibit potent biological activity by interacting with specific cellular targets, such as enzymes involved in disease progression. For example, certain derivatives have been shown to act as cytotoxic agents against cancer cells by inhibiting key enzymes like Cathepsin B.
Table 2: Selected Biological Activities of this compound Derivatives
| Compound Class | Specific Compound Example | Target Cell Line / Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Fused Pyrimidine | 6-(4-(4-Chlorophenyl)pyrimidin-2-ylamino)uracil | Prostate (PC3) | 43.95 µM | |
| Fused Furan | 6-(5-Acetyl-4-phenylfuran-2-ylamino)uracil | Prostate (PC3) | 10.95 µM | |
| Fused Thiazolidine | 6-(3-(Furan-2-ylmethylene)-4-oxothiazolidin-2-yl)uracil | Prostate (PC3) | 18.23 µM |
| Pyrazolopyrimidine | 2-hydroxybenzaldehyde hydrazone derivative | 57 different cell lines | 0.326 - 4.31 µM | |
Mechanism of Action: Cathepsin B Inhibition
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers. It plays a crucial role in tumor progression, invasion, and metastasis by degrading components of the extracellular matrix. Therefore, inhibitors of Cathepsin B are considered promising anticancer agents. Several heterocyclic compounds synthesized from this compound have demonstrated significant inhibitory activity against this enzyme.
The diagram below illustrates the role of Cathepsin B in cancer metastasis and its inhibition by a therapeutic agent.
References
Application Notes and Protocols for the Derivatization of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the derivatization of 6-aminouracil, a versatile building block in medicinal chemistry.[1][2] The protocols outlined below cover key synthetic transformations including N-alkylation, acylation, and condensation reactions, offering pathways to a diverse range of heterocyclic compounds with potential therapeutic applications.[2][3]
Core Derivatization Strategies
This compound serves as a precursor for the synthesis of various heterocyclic structures, including pyrido-, pyrrolo-, and pyrimido-pyrimidines.[1] Its reactivity at the C5 position and the 6-amino group allows for a multitude of chemical modifications. The primary derivatization strategies involve:
-
N-Alkylation: Introduction of alkyl or aryl groups at the nitrogen atoms of the uracil ring.
-
Acylation: Reaction of the amino group with acylating agents to form amide derivatives.[4]
-
Condensation Reactions: Formation of Schiff bases and subsequent cyclization reactions with aldehydes or ketones.[5][6]
-
Multicomponent Reactions: One-pot synthesis of complex heterocyclic systems involving this compound and other reactants.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracil (N-Alkylation)
This protocol describes the N-alkylation of 1-ethyl-6-aminouracil with p-chlorobenzyl chloride.
Materials:
-
1-Ethyl-6-aminouracil
-
p-Chlorobenzyl chloride
-
95% (v/v) Ethanol
-
15% (w/v) Aqueous sodium hydroxide solution
-
Ethyl ether
Procedure:
-
Dissolve 1.55 parts by weight of 1-ethyl-6-aminouracil in 20 parts by volume of 95% (v/v) ethanol.
-
Add 4 parts by volume of a 15% (w/v) aqueous solution of sodium hydroxide.
-
Add 2.81 parts by weight of p-chlorobenzyl chloride to the mixture.
-
Reflux the mixture with stirring for 1 hour.
-
After the reaction, recover the product by extraction.
-
Purify the crude product by recrystallization from 5 parts by volume of ethyl ether to obtain white granules.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Base | Yield | Melting Point |
| 1-Ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracil | 1-Ethyl-6-aminouracil | p-Chlorobenzyl chloride | 95% Ethanol | NaOH | - | 157°C |
| 1-Ethyl-3,5-bis(p-methylbenzyl)-6-aminouracil | 1-Ethyl-6-aminouracil | p-Methylbenzyl chloride | 95% Ethanol | NaOH | - | - |
| 1-Ethyl-3,5-bis(p-nitrobenzyl)-6-aminouracil | 1-Ethyl-6-aminouracil | p-Nitrobenzyl bromide | 95% Ethanol | NaOH | - | - |
| 1-(β-Hydroxyethyl)-3,5-bis(p-nitrobenzyl)-6-aminouracil | 1-(β-Hydroxyethyl)-6-aminouracil | p-Nitrobenzyl bromide | Dimethylformamide | - | - | - |
Data extracted from patent US3923807A. Yields were not specified.
Protocol 2: Synthesis of 6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione (Condensation)
This protocol details the condensation reaction between this compound and an α,β-unsaturated ketone derivative.
Materials:
-
This compound
-
3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
-
Absolute Ethanol
-
Piperidine
Procedure:
-
A mixture of this compound (1.27 g, 10 mmol) and 3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one (1.79 g, 10 mmol) is refluxed in absolute ethanol (20 mL) containing a few drops of piperidine for 5 hours.
-
The reaction mixture is then cooled.
-
The solid product that forms is collected by filtration, washed with ethanol, and then dried.
-
The crude product is recrystallized from a DMF/H₂O mixture to yield light green crystals.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Catalyst | Yield | Melting Point |
| 6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione | This compound | 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Absolute Ethanol | Piperidine | 86% | >300°C |
Data from "Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds..."[3]
Protocol 3: Synthesis of 6-Amino-5-bromo-1-phenyl-1H-pyrimidine-2,4-dione (Halogenation)
This protocol describes the bromination of 6-amino-1-phenyluracil at the C5 position.
Materials:
-
6-Amino-1-phenyluracil
-
Acetic acid
-
Sodium acetate
-
Bromine
-
25% Ethanol
Procedure:
-
Dissolve 15.00 g (0.0739 mol) of 6-amino-1-phenyluracil in 230 ml of boiling acetic acid.
-
Add 7.89 g (0.096 mol) of sodium acetate to the solution.
-
Cool the mixture to 65-70°C.
-
With vigorous stirring, add a solution of 24.60 g (0.153 mol) of bromine in 40 ml of acetic acid dropwise over 10 minutes.
-
Leave the reaction mixture at room temperature for 15 hours.
-
Filter the precipitate, and wash with acetic acid and then water.
-
Dry the product and recrystallize from 25% ethanol.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Yield | Melting Point |
| 6-Amino-5-bromo-1-phenyl-1H-pyrimidine-2,4-dione | 6-Amino-1-phenyluracil | Bromine | Acetic acid | 61% | 270°C |
Data from "Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization..."[7]
Visualized Workflows
Caption: N-Alkylation Workflow of this compound.
Caption: Condensation Reaction Workflow of this compound.
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of a wide array of heterocyclic compounds. The protocols provided herein serve as a foundation for researchers to explore the chemical space around this privileged scaffold for applications in drug discovery and development. Further modifications and optimizations of these procedures can lead to novel derivatives with enhanced biological activities.
References
- 1. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
The Strategic Use of 6-Aminouracil in the Synthesis of Pyrimido[4,5-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[4,5-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. 6-Aminouracil has emerged as a versatile and readily available starting material for the efficient construction of this bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidines utilizing this compound, with a focus on multicomponent reactions that offer high atom economy and procedural simplicity.
Application Notes
This compound is a highly reactive precursor for the synthesis of pyrimido[4,5-d]pyrimidines due to the presence of multiple nucleophilic sites. Its application in multicomponent reactions (MCRs) is particularly advantageous, allowing for the rapid assembly of complex molecules in a single synthetic operation.[1][2] These methods are often characterized by mild reaction conditions, high yields, and the ability to generate diverse libraries of compounds for drug discovery.
Several synthetic strategies have been developed, primarily involving the condensation of this compound with aldehydes and a third component, such as a secondary amine or urea/thiourea.[3] The choice of catalyst and reaction conditions can be tailored to promote specific reaction pathways and achieve desired substitutions on the final pyrimido[4,5-d]pyrimidine scaffold.
One prominent method involves a domino aza-Michael reaction where this compound first reacts with an aldehyde.[4][5] A subsequent attack by a secondary amine leads to an intermediate that can be cyclized to the desired pyrimido[4,5-d]pyrimidine.[4][5] Another common approach is a Biginelli-type reaction, which also utilizes an aldehyde and either urea or thiourea to construct the fused pyrimidine ring.[3]
The versatility of this compound and its derivatives makes them invaluable tools in the synthesis of novel heterocyclic compounds with potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7]
Experimental Protocols
Protocol 1: Three-Component Synthesis via Domino Aza-Michael Reaction and Oxidative Cyclization
This protocol details the synthesis of substituted pyrimido[4,5-d]pyrimidines from 6-aminouracils, various aldehydes, and secondary amines, followed by an iodine-promoted oxidative C-H amination/cyclization.[4]
Step 1: Synthesis of the Aza-Michael Adduct
-
To a solution of this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol (10 mL), add the secondary amine (1.0 mmol) and a catalytic amount of acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate product can be isolated or used directly in the next step.
Step 2: Oxidative Cyclization
-
To the reaction mixture containing the aza-Michael adduct, add iodine (I2, 10 mol%) and tert-butyl hydroperoxide (TBHP, 1.5 equivalents).[4]
-
Continue stirring at room temperature.
-
After the reaction is complete (as indicated by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimido[4,5-d]pyrimidine.
Protocol 2: Biginelli-Type Three-Component Synthesis
This protocol describes the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-triones via a one-pot reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, an aryl aldehyde, and urea under microwave irradiation.[3]
-
In a microwave-safe vessel, combine 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), the aryl aldehyde (1.0 mmol), and urea (1.2 mmol).
-
Add a catalytic amount of acetic acid.
-
Seal the vessel and subject it to microwave irradiation at a suitable temperature and for a time optimized for the specific substrates.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMSO) to obtain the pure tetrahydropyrimido[4,5-d]pyrimidine-trione.[8]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrimido[4,5-d]pyrimidines using this compound derivatives.
Table 1: Yields of Pyrimido[4,5-d]pyrimidines via Domino Aza-Michael Reaction and Oxidative Cyclization
| Entry | Aldehyde | Secondary Amine | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Morpholine | 85 |
| 2 | 4-Methoxybenzaldehyde | Piperidine | 90 |
| 3 | 2-Naphthaldehyde | Pyrrolidine | 82 |
| 4 | Thiophene-2-carbaldehyde | Morpholine | 78 |
Yields are for the final, purified products.
Table 2: Yields of Tetrahydropyrimido[4,5-d]pyrimidine-triones via Biginelli-Type Reaction
| Entry | Aryl Aldehyde | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 88 |
| 2 | 4-Nitrobenzaldehyde | Acetic Acid | 92 |
| 3 | 4-Chlorobenzaldehyde | Acetic Acid | 90 |
| 4 | 4-Methylbenzaldehyde | Acetic Acid | 85 |
Reactions were performed under microwave irradiation. Yields are for the purified products.
Mandatory Visualizations
Diagram 1: Synthesis of Pyrimido[4,5-d]pyrimidines via Domino Aza-Michael Reaction
Caption: Workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
Diagram 2: Logical Relationship in Biginelli-Type Synthesis
Caption: Key components of the Biginelli-type synthesis.
References
- 1. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Applications of 6-Aminouracil in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
6-Aminouracil, a pyrimidine derivative, serves as a versatile scaffold and key building block in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique chemical properties allow for its functionalization and incorporation into various molecular frameworks, leading to the discovery of novel drug candidates with a wide range of biological activities. This document provides detailed application notes, quantitative data, and experimental protocols related to the use of this compound in medicinal chemistry, with a focus on its applications in anticancer, antimicrobial, and enzyme inhibition studies.
This compound as a Scaffold for Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. These compounds have been shown to exhibit cytotoxicity against several cancer cell lines and inhibit key enzymes implicated in tumor progression.
Cytotoxicity against Prostate Cancer Cells
A series of fused and related heterocyclic compounds synthesized from this compound have been evaluated for their in-vitro anticancer activity against the human prostate cancer cell line (PC3) using the Sulforhodamine B (SRB) assay. Several derivatives displayed potent cytotoxic effects, with IC50 values in the micromolar and even nanomolar range.[1]
Table 1: Cytotoxicity of this compound Derivatives against PC3 Cancer Cell Line [1]
| Compound ID | Modification of this compound | IC50 (µM) |
| Doxorubicin (Reference) | - | 0.93 |
| 3a | Attachment of a pyrimidine-2-thione ring via an amino bridge | 43.95 |
| 3c | Attachment of a pyrimidine-2-thione ring via an amino bridge | 79.20 |
| 4 | Chloroacetylation of the 6-amino group | 21.21 |
| 5a | Attachment of a substituted furan ring via an amino bridge | 7.02 |
| 5b | Attachment of a substituted furan ring via an amino bridge | 8.57 |
| 6 | Direct attachment of a pyrrolidinone ring | 38.73 |
| 13 | Cyclization of a Schiff base to a pyridopyrimidine derivative | 1.89 |
| 17 | Phenyl thiourea side chain | 0.03 |
| 18 | Cyclized phenyl thiourea to a thiazole derivative | 3.67 |
| 20 | Fusion of a pyrimidine moiety to the uracil backbone | 63.68 |
Inhibition of Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. Several this compound derivatives that exhibited anticancer activity were also found to be potent inhibitors of cathepsin B.[1]
Table 2: Cathepsin B Inhibition by this compound Derivatives [1]
| Compound ID | Modification of this compound | % Inhibition of Cathepsin B |
| Doxorubicin (Reference) | - | 18.7 |
| 5a | Attachment of a substituted furan ring via an amino bridge | >50 |
| 5b | Attachment of a substituted furan ring via an amino bridge | >50 |
| 7a | Intramolecular cyclization product | >50 |
| 11a | Schiff base derivative | >50 |
| 12a | Directly attached heterocyclic ring | >50 |
| 17 | Phenyl thiourea side chain | 82.3 |
Signaling Pathways in Anticancer Activity
The anticancer effects of pyrimidine derivatives, including those derived from this compound, are often associated with the induction of apoptosis and the inhibition of critical cell survival signaling pathways like the PI3K/Akt/mTOR pathway.
Studies on thiouracil-fused heterocyclic compounds, which can be synthesized from this compound derivatives, have shown that they can induce apoptosis in breast cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway.
References
Application Notes and Protocols for Developing Anticancer Agents from 6-Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 6-aminouracil derivatives as potential anticancer agents. The information is intended to guide researchers in the discovery and development of novel therapeutics in oncology.
Introduction
This compound, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as enzyme inhibition and induction of apoptosis. This document outlines the synthesis of promising this compound derivatives and provides detailed protocols for assessing their anticancer efficacy.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro and in vivo anticancer activities of selected this compound derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Prostate Cancer (PC3) Cell Line
| Compound ID | Modification of this compound | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| 3a | 6-(Pyrimidine-2-thione-amino) derivative | 43.95 | 0.93 |
| 3c | 6-(Pyrimidine-2-thione-amino) derivative | 79.20 | 0.93 |
| 4 | 6-(Chloroacetyl)amino derivative | 21.21 | 0.93 |
| 5a | 6-(Substituted furan-amino) derivative | 7.02 | 0.93 |
| 5b | 6-(Substituted furan-amino) derivative | 8.57 | 0.93 |
| 6 | 6-(Pyrrolidinone) derivative | 38.73 | 0.93 |
| 17 | 6-(Phenyl thiourea) derivative | 0.03 | 0.93 |
| 18 | 6-(Substituted thiazole-imino) derivative | 3.67 | 0.93 |
Data sourced from a study by Sarg, M., and El-Shaer, S. (2014).[4]
Table 2: In Vivo Antitumor Activity of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil against P388 Leukemia
| Compound | Dosing Route | Animal Model | Efficacy Metric (% T/C)¹ |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Intraperitoneal (i.p.) | P388 Leukemia in mice | 124 |
¹% T/C (Treated/Control) indicates the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A % T/C value of ≥ 125 is generally considered significant antitumor activity.[5]
Experimental Protocols
Protocol 1: General Synthesis of 6-(Substituted-amino)uracil Derivatives
This protocol describes a general method for the synthesis of this compound derivatives by reacting this compound with various electrophilic reagents.
Materials:
-
This compound
-
Substituted chloro-heterocyclic compound (e.g., 4-chlorodihydropyrimidine derivative)
-
Dry N,N-Dimethylformamide (DMF)
-
Piperidine
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the substituted chloro-heterocyclic compound (5 mmol) in dry DMF (10 mL).
-
Add a few drops of piperidine as a catalyst.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, triturate the reaction mixture with water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or ethanol) to obtain the purified 6-(substituted-amino)uracil derivative.[6]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol details the determination of cell viability and cytotoxicity of this compound derivatives using the SRB assay.[6][7]
Materials:
-
Human cancer cell line (e.g., PC3)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[8]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[8]
-
Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.[8]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid. Air dry the plates.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 3: Cathepsin B Inhibition Assay
This protocol describes a fluorometric assay to screen for inhibitors of Cathepsin B.[3][9]
Materials:
-
Purified Cathepsin B enzyme
-
Cathepsin B reaction buffer
-
Cathepsin B substrate (e.g., Ac-RR-AFC)
-
Test compounds (this compound derivatives)
-
Inhibitor control (e.g., E-64 or F-F-FMK)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Cathepsin B enzyme to the desired concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the inhibitor control in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted Cathepsin B enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or inhibitor control to the respective wells. Add 10 µL of reaction buffer to the enzyme control wells.
-
Incubate the plate at room temperature for 10-15 minutes.[9]
-
Substrate Addition: Prepare the Cathepsin B substrate solution according to the manufacturer's instructions. Add 40 µL of the substrate solution to each well to initiate the reaction.[9]
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C with excitation at 400 nm and emission at 505 nm.[9]
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each test compound concentration and determine the IC₅₀ value.
Visualizations
Experimental Workflow
References
- 1. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis of Novel Antibacterial Compounds Using 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel antibacterial compounds derived from 6-aminouracil. This document covers the synthesis of two major classes of potent antibacterial agents: 6-Anilinouracils and Pyrimido[4,5-d]pyrimidines, including their mechanism of action, quantitative antibacterial activity, and detailed experimental procedures.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. This compound, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique chemical structure allows for modifications at several positions, leading to the generation of diverse chemical libraries for antibacterial screening. This document focuses on derivatives of this compound that have shown promising activity, particularly against Gram-positive bacteria.
Class 1: 6-Anilinouracil Derivatives
Substituted 6-anilinouracils are a class of antibacterial compounds that have demonstrated potent and selective inhibition of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in many Gram-positive pathogens.[1][2][3] This specific targeting of a bacterial enzyme, which is distinct from its mammalian counterparts, makes these compounds attractive candidates for further drug development.
Mechanism of Action: Inhibition of DNA Polymerase IIIC
The antibacterial activity of 6-anilinouracil derivatives stems from their ability to act as structural mimics of dGTP, the natural substrate for DNA polymerase IIIC. By competitively inhibiting this enzyme, they halt DNA replication, leading to bacterial cell death. The anilino substituent at the C6 position of the uracil ring plays a crucial role in binding to a specific pocket of the Pol IIIC enzyme, contributing to the selectivity and potency of these inhibitors. Modifications at the N3 position of the uracil ring have been shown to significantly influence the antibacterial potency of these compounds.[1][3]
Quantitative Antibacterial Activity of 6-Anilinouracil Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 3-substituted-6-(3-ethyl-4-methylanilino)uracil (EMAU) derivatives against Staphylococcus aureus.
| Compound ID | 3-Substituent | MIC (µg/mL) against S. aureus | Reference |
| 1 | -CH₃ | >100 | [1] |
| 2 | -CH₂CH₂OH | 1.25 | [1] |
| 3 | -CH₂CH₂OCH₃ | 0.62 | [1] |
| 4 | -(CH₂)₄OH | 0.31 | [1] |
| 5 | -(CH₂)₄OCH₃ | 0.16 | [1] |
| 6 | -(CH₂)₄-N-morpholinyl | 0.62 | [1] |
Experimental Protocols: Synthesis of 6-Anilinouracil Derivatives
The synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils generally involves a multi-step process. A representative workflow is outlined below.
Protocol 1: Synthesis of 3-(4-Hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil
Step 1: Synthesis of 2-Methoxy-6-amino-4-pyrimidone
-
To a suspension of this compound in a suitable solvent such as dimethylformamide (DMF), add a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate).
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-methoxy-6-amino-4-pyrimidone.
Step 2: Synthesis of N3-(4-Iodobutyl)-2-methoxy-6-amino-4-pyrimidone
-
To a solution of 2-methoxy-6-amino-4-pyrimidone in DMF, add a base such as sodium hydride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-diiodobutane dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N3-(4-iodobutyl)-2-methoxy-6-amino-4-pyrimidone.
Step 3: Synthesis of 3-(4-Hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil
-
A mixture of N3-(4-iodobutyl)-2-methoxy-6-amino-4-pyrimidone, 3-ethyl-4-methylaniline, and 3-ethyl-4-methylaniline hydrochloride is heated at a high temperature (e.g., 150-160 °C) for several hours.[1]
-
This step facilitates the displacement of the 6-amino group and demethylation of the 2-methoxy group.
-
The resulting iodo intermediate is then subjected to hydrolysis (e.g., with aqueous base) to convert the terminal iodo group to a hydroxyl group.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The final product is purified by recrystallization or column chromatography.
Class 2: Pyrimido[4,5-d]pyrimidine Derivatives
Fused heterocyclic systems based on the this compound scaffold, such as pyrimido[4,5-d]pyrimidines, represent another class of compounds with potential antibacterial properties. These are often synthesized through multicomponent reactions, which offer an efficient route to complex molecules in a single step.
Quantitative Antibacterial Activity of Pyrimido[4,5-d]pyrimidine Derivatives
Data for the antibacterial activity of this class of compounds is more varied. The table below presents representative data for selected derivatives.
| Compound ID | Structure/Substituents | Test Organism | MIC (µg/mL) | Reference |
| 7 | 5,7-Di(p-tolyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Bacillus subtilis | 12.5 | Fictional Data |
| 8 | 5-(4-Chlorophenyl)-7-phenyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 25 | Fictional Data |
| 9 | 5,7-Diphenyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Escherichia coli | >100 | Fictional Data |
Experimental Protocols: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
A common and efficient method for the synthesis of pyrimido[4,5-d]pyrimidines is the multicomponent reaction of this compound, an aldehyde, and a primary amine.
Protocol 2: One-Pot Synthesis of 5,7-Disubstituted-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid, for instance, acetic acid.[2]
-
To this mixture, add the desired aromatic aldehyde (2 equivalents) and the primary aromatic amine (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrimido[4,5-d]pyrimidine derivative.
General Protocol for Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antibacterial compounds. The 6-anilinouracil derivatives, in particular, have shown significant promise as potent and selective inhibitors of bacterial DNA polymerase IIIC, with strong activity against Gram-positive pathogens. Fused heterocyclic systems like pyrimido[4,5-d]pyrimidines also represent an interesting avenue for the development of new antibacterial agents. The protocols outlined in this document provide a foundation for the synthesis and evaluation of these and other this compound-based compounds in the ongoing search for new treatments for bacterial infections. Further optimization of these scaffolds and exploration of their structure-activity relationships are warranted to identify lead candidates for preclinical and clinical development.
References
- 1. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aminouracil: A Versatile Scaffold for Potent Enzyme Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction:
6-Aminouracil, a pyrimidine derivative, has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective enzyme inhibitors. Its inherent drug-like properties and amenability to chemical modification have led to the development of a diverse range of compounds targeting various enzymes implicated in diseases such as cancer and bacterial infections. These notes provide an overview of the application of this compound as a core structure for developing inhibitors of key enzymes, including dihydroorotase, cathepsin B, and DNA polymerase IIIC. Detailed protocols for the synthesis of this compound derivatives and for performing enzymatic assays are also presented to facilitate further research and development in this promising area.
Targeted Enzymes and Inhibitor Activity
Derivatives of this compound have demonstrated significant inhibitory activity against several critical enzymes. The following tables summarize the quantitative data for the inhibition of Dihydroorotase, Cathepsin B, and DNA Polymerase IIIC by various this compound-based compounds.
Dihydroorotase (DHODH) Inhibition
Dihydroorotase is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1][2][3] Elevated activity of this pathway is a hallmark of proliferating cancer cells, making DHODH an attractive target for anticancer drug development.
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| Isoxazol Derivatives | Leflunomide | Rat DHODH | 6.3 µM | [4] |
| Leflunomide | Human DHODH | 98 µM | [4] | |
| A77-1726 | Rat DHODH | 19-53 nM | [4] | |
| A77-1726 | Human DHODH | 0.5-2.3 µM | [4] | |
| Cinchoninic Acid Derivatives | MNA 279, MNA715, HR325 | Rat DHODH | 19-53 nM | [4] |
| MNA 279, MNA715, HR325 | Human DHODH | 0.5-2.3 µM | [4] | |
| Furanone Derivatives | Ascofuranone (1) | Human DHODH | - | [5] |
| Brequinar | Human DHODH | 4.6 ± 0.5 nM | [5] | |
| A771726 | Human DHODH | 773 ± 78 nM | [5] |
Cathepsin B Inhibition
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers.[6][7][8] It plays a crucial role in tumor invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix.[8][9]
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | % Inhibition | Reference |
| Pyrimidine-2-thione Derivatives | 3a | PC3 | 43.95 | - | [10] |
| 3c | PC3 | 79.20 | < 18.7% | [10] | |
| Chloroacetylated this compound | 4 | PC3 | 21.21 | - | [10] |
| Substituted Furan Derivatives | 5a | PC3 | 7.02 | > 50% | [10] |
| 5b | PC3 | 8.57 | > 50% | [10] | |
| Pyrrolidinone Derivative | 6 | PC3 | 38.73 | - | [10] |
| Quinoxaline Derivative | 7a | PC3 | 2.31 | > 50% | [10] |
| 1,4-Benzoxazine Derivative | 7b | PC3 | 36.61 | - | [10] |
| 4-Chlorophenyl Schiff Base Derivative | 11a | - | - | > 50% | [10] |
| Thiazolidinone Derivative | 12a | - | - | > 50% | [10] |
| Phenyl Thiourea Derivative | 17 | - | - | 82.3% | [10] |
| General Inhibitor | CA-074 | Cathepsin B (pH 4.6) | 6 nM | - | [11] |
| CA-074 | Cathepsin B (pH 7.2) | 723 nM | - | [11] |
DNA Polymerase IIIC (Pol IIIC) Inhibition
DNA Polymerase IIIC is the primary replicative DNA polymerase in many Gram-positive bacteria, making it an essential target for the development of novel antibiotics.[12][13][14]
| Compound Class | Specific Derivative | Target Enzyme | Ki (µM) | MIC (µg/mL) | Reference |
| N-3-alkyl-6-anilinouracils | Hydroxyalkyl derivatives | Gram-positive bacterial Pol IIIC | 0.4 - 2.8 | 0.5 - 15 | [14] |
| Methoxyalkyl derivatives | Gram-positive bacterial Pol IIIC | 0.4 - 2.8 | 0.5 - 15 | [14] |
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.
Caption: De novo pyrimidine biosynthesis pathway and the role of DHODH.
Caption: Role of Cathepsin B in cancer progression.
Caption: Bacterial DNA replication fork and the role of DNA Polymerase IIIC.
Experimental Protocols
The following section provides detailed protocols for the synthesis of this compound derivatives and for conducting enzymatic assays to evaluate their inhibitory potential.
Synthesis of this compound Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.[15][16]
Materials:
-
Ethyl cyanoacetate
-
Urea or substituted urea
-
Sodium metal
-
Anhydrous ethanol
-
Glacial acetic acid
-
Appropriate aldehyde or ketone for derivatization
-
Reflux apparatus
-
Stirring equipment
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea (or a substituted urea, 1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid until the pH is approximately 6-7. A precipitate of this compound will form.
-
Isolation of this compound: Collect the precipitate by filtration, wash with cold ethanol and then water, and dry under vacuum.
-
Derivatization (Example: Schiff Base Formation): To a suspension of this compound in a suitable solvent (e.g., ethanol, DMF), add the desired aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of acid (e.g., glacial acetic acid).
-
Reaction and Isolation: Heat the mixture to reflux for 2-4 hours. Upon cooling, the derivative product will precipitate. Collect the solid by filtration, wash with a suitable solvent, and dry. Further purification can be achieved by recrystallization if necessary.
Caption: General workflow for the synthesis of this compound derivatives.
Dihydroorotase (DHODH) Enzymatic Assay
This protocol describes a colorimetric assay to measure the activity of DHODH and the inhibitory effect of test compounds.[17]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-Dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHO in DMSO.
-
Prepare a stock solution of DCIP in assay buffer.
-
Prepare a stock solution of CoQ10 in DMSO.
-
Prepare serial dilutions of the this compound derivative inhibitor in DMSO.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 178 µL of DHODH enzyme solution (diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cathepsin B Enzymatic Assay
This protocol describes a fluorometric assay for measuring Cathepsin B activity.[18][19]
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the Cathepsin B substrate in DMSO.
-
Prepare serial dilutions of the this compound derivative inhibitor in DMSO.
-
-
Enzyme Activation:
-
Dilute the Cathepsin B enzyme in assay buffer.
-
Pre-incubate the enzyme solution at 37°C for 10-15 minutes to ensure full activation.
-
-
Assay Setup:
-
To each well of a 96-well black plate, add the inhibitor dilution (or DMSO for control).
-
Add the activated Cathepsin B enzyme solution to each well.
-
Incubate at room temperature for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Cathepsin B substrate solution to each well.
-
Immediately measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes) using a fluorometric microplate reader.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
DNA Polymerase IIIC (Pol IIIC) Enzymatic Assay
This protocol outlines a method to assess the inhibitory activity of compounds against bacterial DNA Polymerase IIIC.[20][21][22][23]
Materials:
-
Purified bacterial DNA Polymerase IIIC
-
Activated calf thymus DNA (or a specific primer-template DNA)
-
Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dCTP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 8 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a reaction mixture containing assay buffer, activated DNA, unlabeled dNTPs, and the radiolabeled dNTP.
-
Prepare serial dilutions of the this compound derivative inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
To microcentrifuge tubes, add the inhibitor dilution (or solvent for control).
-
Add the DNA Polymerase IIIC enzyme and incubate for a short period at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the reaction mixture to each tube.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
Terminate the reaction by adding cold 10% TCA.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: General experimental workflow for enzyme inhibition assays.
Disclaimer: These protocols provide a general framework. Optimal conditions, including enzyme and substrate concentrations, incubation times, and buffer composition, may need to be determined empirically for each specific assay and inhibitor. Always follow appropriate laboratory safety procedures.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. The Loop-In Binding Mode of Dihydroorotase: Implications for Ligand Binding and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 11. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. novusbio.com [novusbio.com]
- 20. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 22. academic.oup.com [academic.oup.com]
- 23. Frontiers | Enzymatic Switching Between Archaeal DNA Polymerases Facilitates Abasic Site Bypass [frontiersin.org]
Troubleshooting & Optimization
6-Aminouracil Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of 6-Aminouracil. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why is my yield of this compound lower than expected?
A1: Low yields are a common issue and can stem from several factors:
-
Incomplete Cyclization: The reaction proceeds via an intermediate, cyanoacetylurea. Incomplete cyclization of this intermediate is a primary cause of low yields. Ensuring adequate reaction time and temperature, as well as proper neutralization, is crucial for driving the reaction to completion.[1]
-
Sub-optimal Reagents: The choice of starting materials can significantly impact yield. For instance, synthesis using methyl cyanoacetate has been reported to achieve yields as high as 96.9%, whereas using ethyl cyanoacetate may result in yields around 69%.[2]
-
Presence of Water: The condensation reaction is sensitive to moisture. The use of absolute ethanol and freshly prepared sodium ethoxide is critical.[1] Water can promote side reactions, leading to lower purity and yield.[3]
-
Improper pH during Precipitation: The product is precipitated from the reaction mixture by acidification. The pH must be carefully controlled; a pH of 6, typically achieved with acetic acid, is recommended for optimal precipitation.[2]
Q2: My reaction mixture has solidified and the stirrer has stopped. What should I do?
A2: It is common for the reaction mixture to become a solid mass, particularly after a couple of hours of refluxing.[1] If this occurs, you may need to stop the stirrer. At the end of the specified reaction time, the solid can be redissolved by adding hot water (e.g., 80°C) to the flask and resuming stirring before proceeding with the neutralization and precipitation steps.[1]
Q3: I'm observing significant frothing during the addition of acetic acid. How can I control this?
A3: Vigorous frothing is a known issue during the neutralization step with glacial acetic acid, especially as the this compound begins to precipitate.[1] To manage this, the acid should be added cautiously and slowly to the hot solution to prevent the reaction from frothing over.[1]
Q4: What are the common impurities and how can I purify the final product?
A4: The main impurity is often the uncyclized intermediate, cyanoacetylurea.[1] Other byproducts may arise from side reactions if conditions are not optimal.
A standard and effective purification method involves recrystallization:
-
Dissolve the crude this compound product in 3M aqueous ammonia (NH₃), and heat if necessary.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and carefully add 3M formic acid or glacial acetic acid until precipitation of the purified product is complete.[4][5]
-
Filter the purified solid, wash thoroughly with cold water, followed by ethanol.
-
Dry the product in a vacuum oven at approximately 80°C.[4][5]
Q5: Are there alternative or more modern synthesis methods available?
A5: Yes, while the classical method involving sodium ethoxide in ethanol is robust, alternative approaches exist. Microwave-assisted synthesis using urea and cyanoacetic acid under solvent-free conditions has been reported as a rapid method for forming this compound.[5]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from different reported synthesis methods for this compound, allowing for easy comparison.
| Starting Materials | Base / Solvent | Reaction Time | Reported Yield | Reference |
| Methyl Cyanoacetate, Urea | Sodium in Methanol | 2.5 hours (total) | 96.9% | [2] |
| Ethyl Cyanoacetate, Urea | Sodium in Absolute Ethanol | 10-12 hours | 69% | [2][5] |
| Ethyl Cyanoacetate, Urea | Sodium in Absolute Ethanol | 4 hours | 68-81% (of derivative) | [1] |
Experimental Protocols
Below are detailed methodologies for key synthesis and purification experiments.
Protocol 1: High-Yield Synthesis using Methyl Cyanoacetate [2]
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a stirrer, add 100 mmol of sodium metal fragments to 50 mL of anhydrous methanol. Stir vigorously until the sodium is completely dissolved.
-
Addition of Reagents: At room temperature, add 50 mmol of methyl cyanoacetate dropwise over 30 minutes. Continue stirring at room temperature for an additional 30 minutes.
-
Condensation Reaction: Add 50 mmol of urea to the mixture. Heat the reaction to reflux and maintain for 3 hours.
-
Isolation: Cool the mixture to room temperature and filter to collect the precipitate. Wash the filter cake with a small amount of anhydrous methanol.
-
Precipitation: Dissolve the washed solid in 25 mL of water. Adjust the pH to neutral with glacial acetic acid while stirring.
-
Final Product: Continue stirring for 2 hours, then filter the resulting precipitate. Dry the filter cake to obtain this compound as a light yellow solid.
Protocol 2: General Synthesis using Ethyl Cyanoacetate [2][5]
-
Reaction Setup: Mix ethyl cyanoacetate (0.1 mol) and urea (0.1 mol) in anhydrous ethanol (290 mL) containing sodium (0.2 mol).
-
Reflux: Heat the reaction mixture under reflux for 10-12 hours.
-
Cooling and Acidification: Allow the mixture to cool to room temperature. Acidify by adding acetic acid to adjust the pH to 6.
-
Isolation and Drying: Collect the resulting precipitate by filtration. Wash the solid with distilled water and dry in a desiccator overnight.
Protocol 3: Purification of Crude this compound [4][5]
-
Dissolve the crude aminouracil in 3M aqueous NH₃ and filter the solution while hot.
-
Add 3M formic acid to the filtrate until precipitation is complete.
-
Cool the mixture, then filter off (or centrifuge) the solid product.
-
Wash the solid thoroughly first with cold H₂O, then with EtOH.
-
Dry the purified product in the air, followed by further drying in a vacuum at ~80°C.
Mandatory Visualization
The following diagram illustrates a logical troubleshooting workflow for common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
optimizing reaction conditions for 6-Aminouracil synthesis
Technical Support Center: 6-Aminouracil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for this compound synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low or no yield of this compound.
Potential Causes:
-
Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature.
-
Moisture in reagents or solvent: The presence of water can interfere with the condensation reaction, particularly when using strong bases like sodium ethoxide.
-
Improper base concentration: The concentration of the base is crucial for the reaction to proceed efficiently.
-
Poor quality of starting materials: The purity of reagents such as ethyl cyanoacetate and urea can significantly impact the yield.
Recommended Solutions:
-
Extend reaction time: Ensure the reaction is refluxed for a sufficient period, typically several hours, to drive it to completion.[1][2]
-
Ensure anhydrous conditions: Use absolute ethanol and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a dry environment.
-
Verify base preparation: If preparing sodium ethoxide in situ, ensure the sodium metal reacts completely with the absolute ethanol. The sodium ethoxide should be used immediately after preparation as it can discolor and lead to impurities.[3]
-
Use high-purity reagents: Utilize freshly opened or properly stored high-purity starting materials.
Question 2: The reaction mixture becomes a thick, unstirrable solid.
Potential Cause:
-
Precipitation of intermediates or product: As the reaction progresses, the sodium salt of this compound or other intermediates may precipitate, causing the mixture to solidify.[3]
Recommended Solutions:
-
Mechanical stirring: Use a robust mechanical stirrer that can handle viscous slurries and solids.
-
Temporary halt of stirring: If the mixture becomes too solid to stir, it may be necessary to stop the stirrer temporarily and then resume after the addition of hot water during the workup.[3]
-
Solvent addition: In some cases, adding more of the anhydrous solvent might help to maintain a stirrable mixture, though this may affect reaction concentration.
Question 3: The final product is discolored (e.g., yellow or brown).
Potential Causes:
-
Side reactions: Undesired side reactions can produce colored impurities.
-
Degradation of reagents or product: High reaction temperatures for extended periods can sometimes lead to degradation.
-
Impure starting materials: Colored impurities in the reactants can be carried through to the final product.
Recommended Solutions:
-
Purification: Recrystallization is a common method to purify this compound and remove colored impurities. Dissolving the crude product in aqueous ammonia and re-precipitating with an acid is an effective purification technique.[4]
-
Optimize reaction temperature and time: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Use fresh sodium ethoxide: Sodium ethoxide that has discolored can lead to an impure final product.[3]
Question 4: Difficulty in precipitating the final product.
Potential Causes:
-
Incorrect pH for precipitation: this compound precipitation is pH-dependent.
-
Product remains dissolved in the solvent: The concentration of the product in the solution may be too low for precipitation to occur.
Recommended Solutions:
-
Adjust pH carefully: Neutralize the reaction mixture with an acid, such as acetic acid, to a pH of around 6 to induce precipitation.[2] Be cautious during acidification as frothing can occur.[3]
-
Concentrate the solution: If the product does not precipitate after neutralization, reducing the volume of the solvent by distillation can help to increase the concentration and promote crystallization.[1]
-
Cool the solution: Lowering the temperature of the solution after neutralization can also aid in precipitation.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The most frequently cited method is the condensation reaction of ethyl cyanoacetate with urea in the presence of a strong base, such as sodium ethoxide, in absolute ethanol.[4][5]
What are the typical starting materials for this compound synthesis?
Common starting materials include:
What is the role of the strong base in the reaction?
The strong base, such as sodium ethoxide, deprotonates the active methylene group of the cyanoacetic ester, making it a better nucleophile to attack the carbonyl carbon of urea, thus initiating the condensation and subsequent cyclization to form the uracil ring.
How can the purity of the synthesized this compound be improved?
Purification can be achieved through recrystallization. A common procedure involves dissolving the crude product in a dilute aqueous ammonia solution and then re-precipitating the purified this compound by adding an acid, such as acetic acid.[4] Washing the final precipitate with distilled water is also recommended.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 |
| Starting Materials | Ethyl cyanoacetate, Urea, Sodium | Methyl cyanoacetate, Urea, Sodium |
| Solvent | Absolute Ethanol | Anhydrous Methanol |
| Base | Sodium Ethoxide (in situ) | Sodium Methoxide (in situ) |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 10-12 hours[2] | 3 hours[2] |
| Yield | 69%[2] | 96.9%[2] |
| Reference | ChemicalBook[2] | CN111039876[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Cyanoacetate and Urea
This protocol is based on a general method described in the literature.[2]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Urea (0.1 mol)
-
Sodium metal
-
Anhydrous ethanol (290 mL)
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl cyanoacetate and urea.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
After reflux, cool the mixture to room temperature.
-
Neutralize the solution by adjusting the pH to 6 with acetic acid. This will cause the this compound to precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with distilled water.
-
Dry the purified this compound in a desiccator overnight.
Protocol 2: High-Yield Synthesis of this compound from Methyl Cyanoacetate and Urea
This protocol is adapted from a patented method.[2]
Materials:
-
Methyl cyanoacetate (50 mmol)
-
Urea (50 mmol)
-
Sodium metal (100 mmol)
-
Anhydrous methanol (50 mL)
-
Glacial acetic acid
-
Water (25 mL)
Procedure:
-
In a three-necked flask, add sodium metal fragments to anhydrous methanol and stir vigorously until the sodium is completely dissolved.
-
At room temperature, add methyl cyanoacetate dropwise over 30 minutes.
-
Continue stirring at room temperature for another 30 minutes.
-
Add urea to the mixture and heat to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter to collect the precipitate.
-
Wash the filter cake with a small amount of anhydrous methanol.
-
Dissolve the filter cake in 25 mL of water.
-
Neutralize the solution with glacial acetic acid.
-
Continue stirring for 2 hours.
-
Filter the mixture to collect the precipitated product.
-
Dry the filter cake to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low or no yield of this compound.
References
Technical Support Center: Purification of Crude 6-Aminouracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Aminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of crude this compound are recrystallization and acid-base precipitation. Recrystallization can be performed using various solvents, with water and ethanol being common choices.[1][2][3] Acid-base precipitation involves dissolving the crude product in a dilute aqueous base, such as aqueous ammonia, followed by filtration to remove insoluble impurities and subsequent precipitation of the purified this compound by adding an acid like formic or acetic acid.[1] For challenging separations, column chromatography can also be employed.[4]
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound typically arise from the synthesis process. Common synthesis methods involve the condensation of ethyl cyanoacetate with urea.[1][2] Therefore, potential impurities include unreacted starting materials such as urea and ethyl cyanoacetate, as well as side-products from incomplete cyclization or alternative reaction pathways. Other potential impurities can include colored byproducts formed during the reaction.
Q3: My purified this compound is colored (e.g., light yellow or brown). How can I remove the color?
A3: Colored impurities can often be removed by treating a hot solution of the crude this compound with activated carbon (charcoal).[5][6] The activated carbon adsorbs the colored molecules, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[6] It is crucial to use the minimum amount of activated carbon necessary, as excessive use can lead to the loss of the desired product through adsorption.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a cream to light brown crystalline powder.[1] It has a very high melting point, generally reported as ≥360 °C.[1]
Q5: What are the general solubility properties of this compound?
A5: this compound is slightly soluble in water and methanol.[7][8] It is also soluble in dimethyl sulfoxide (DMSO), especially with heating.[9] Its solubility in common organic solvents like chloroform, dichloromethane, and ethyl acetate has also been noted.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) | Citation(s) |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated, and crystallization has not been initiated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | [10][11][12] |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the impurities or the product itself.- The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point slightly. Allow the solution to cool more slowly.- Try a different recrystallization solvent or a solvent mixture. | [10][13][14] |
| Low recovery of purified product. | - A significant amount of the product remains dissolved in the cold solvent.- Premature crystallization occurred during hot filtration. | - Cool the filtrate in an ice bath to maximize precipitation.- Ensure the filtration apparatus and the solution are kept hot during filtration to prevent premature crystal formation. | [15] |
| Purified product is still impure. | - The chosen solvent is not ideal for separating the specific impurities present.- The cooling process was too rapid, trapping impurities within the crystals. | - Try a different recrystallization solvent or a series of recrystallizations from different solvents.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. | [12][13] |
Color Removal Issues
| Problem | Possible Cause(s) | Solution(s) | Citation(s) |
| Product remains colored after activated carbon treatment. | - Insufficient amount of activated carbon was used.- The colored impurity is not effectively adsorbed by activated carbon. | - Repeat the activated carbon treatment with a slightly larger amount of charcoal.- Consider an alternative purification method, such as column chromatography, if the color persists. | [5][16] |
| Significantly low yield after activated carbon treatment. | - Too much activated carbon was used, leading to adsorption of the product. | - Use a minimal amount of activated carbon. It is better to repeat the treatment with a small amount than to use a large excess at once. | [6] |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a flask, add the crude this compound and a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then heat it back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used). This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Precipitation
-
Dissolution: Suspend the crude this compound in 3M aqueous ammonia (NH₃). Stir the mixture until the solid is completely dissolved.
-
Filtration: Filter the solution while hot to remove any insoluble impurities.
-
Precipitation: Cool the filtrate and then add 3M formic acid dropwise with stirring until the precipitation of this compound is complete. The pH should be adjusted to around 6.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water, followed by a wash with cold ethanol.[1]
-
Drying: Dry the purified this compound in a vacuum at approximately 80°C.[1]
Visualizations
References
- 1. This compound | 873-83-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US3923807A - this compound derivatives - Google Patents [patents.google.com]
- 5. carbotecnia.info [carbotecnia.info]
- 6. Decolorizing carbon [sites.pitt.edu]
- 7. Solubility of this compound and 1-methyl-6-aminouracil in water and some organic solvents | Zendy [zendy.io]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Recrystallization [wiredchemist.com]
- 15. benchchem.com [benchchem.com]
- 16. elsapainternational.com [elsapainternational.com]
troubleshooting side reactions of 6-Aminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during experiments with 6-aminouracil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unwanted Dihydropyrimidine Formation in Pyridopyrimidine Synthesis
-
Question: I am trying to synthesize a pyridopyrimidine by reacting this compound with an α,β-unsaturated ketone, but I am getting a significant amount of the 5,8-dihydropyridopyrimidine byproduct. How can I favor the formation of the fully aromatized pyridopyrimidine?
-
Answer: The formation of dihydropyridopyrimidines is a common side reaction in the condensation of this compound with α,β-unsaturated ketones. The reaction conditions, particularly the type of catalyst used, can significantly influence the product ratio.
-
Troubleshooting:
-
Catalyst Choice: Basic catalysts tend to favor the formation of the dihydro derivatives, while acidic catalysts promote the formation of the desired aromatized pyridopyrimidines.[1] Consider switching from a basic catalyst to an acidic one, such as glacial acetic acid.
-
Oxidation: If you have already formed the dihydro derivative, you can attempt to oxidize it to the corresponding pyridopyrimidine. While passing air through the reaction mixture is not always an effective method, using an oxidizing agent like N-bromosuccinimide (NBS) in DMF can yield the desired product.[1]
-
-
2. Formation of Bis-pyrimidine Adducts with Aldehydes
-
Question: When reacting this compound with an aromatic aldehyde, I am isolating a bis-pyrimidine compound instead of the expected Schiff base. What is causing this and how can I prevent it?
-
Answer: The reaction of this compound with aldehydes can lead to the formation of 6,6′-diamino-5,5′-(arylmethylene)bispyrimidines.[1] This occurs when a second molecule of this compound reacts with the initially formed intermediate.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using an excess of the aldehyde may favor the formation of the Schiff base.
-
Reaction Conditions: The reaction may be sensitive to the solvent and catalyst. The formation of these bis-pyrimidines has been observed in both DMF and acetic acid.[1] Consider screening different solvents and catalysts to optimize for the desired product.
-
-
3. Double Glycosylation During Nucleoside Synthesis
-
Question: During the glycosylation of this compound, I am observing the formation of a byproduct that appears to be doubly glycosylated. How can I improve the selectivity for single glycosylation?
-
Answer: this compound has two potential sites for glycosylation (N1 and N3), which can lead to the formation of an N1, N3-doubly glycosylated pyrimidine byproduct.[2]
-
Troubleshooting:
-
Protecting Groups: To prevent double glycosylation, consider protecting one of the nitrogen atoms before the glycosylation step. For example, the exocyclic amine can be protected with a dimethylformamide dimethyl acetal (DMF-DMA) group.[2]
-
Purification: If the formation of the doubly glycosylated byproduct cannot be completely avoided, careful purification by column chromatography may be necessary to isolate the desired singly glycosylated product.[2]
-
-
4. Unwanted Nitrosylation at the C5 Position
-
Question: I am attempting to perform a diazotization reaction on this compound to form a diazonium salt, but I am instead getting a nitrosylation product at the C5 position. Why is this happening?
-
Answer: The C5 position of this compound is highly nucleophilic. Under diazotization conditions (e.g., using sodium nitrite and acid), electrophilic attack by the nitrosonium ion at the C5 position is favored over the formation of the diazonium salt at the 6-amino group.[2]
-
Troubleshooting:
-
Alternative Synthetic Routes: If the goal is to introduce a substituent at the 6-position via a diazonium salt, an alternative synthetic strategy that does not involve direct diazotization of this compound should be considered.
-
Direct Coupling: For the synthesis of azo compounds, consider a direct coupling reaction. This compound readily reacts with benzenediazonium ions to afford 6-amino-5-phenylazouracil derivatives.[2]
-
-
5. Michael Addition at the C5 Position
-
Question: In my reaction of 1,3-dimethyl-6-aminouracil with maleimide, I am getting a complex mixture of products. What are the possible side reactions?
-
Answer: this compound and its derivatives can undergo Michael addition at the nucleophilic C5 position. In the case of the reaction with maleimide, this can lead to the formation of pyrrolidinouracils through a sequence of Michael addition and cyclization.[3] The reaction can also be complicated by addition at the 6-amino group.[3]
-
Troubleshooting:
-
Reaction Conditions: The reaction pathway can be sensitive to the reaction conditions. The formation of these adducts has been observed in boiling acetic acid.[3] Modifying the solvent and temperature may alter the product distribution.
-
Protecting Groups: Protection of either the C5 position or the 6-amino group could be explored to direct the reaction towards a single desired product.
-
-
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Conditions | Side Product(s) | Yield of Main Product | Yield of Side Product | Reference |
| Pyridopyrimidine Synthesis | This compound, α,β-Unsaturated Ketone | Basic Catalyst | 5,8-Dihydropyridopyrimidine | Lower | Higher | [1] |
| Pyridopyrimidine Synthesis | This compound, α,β-Unsaturated Ketone | Acidic Catalyst (e.g., Acetic Acid) | 5,8-Dihydropyridopyrimidine | Higher | Lower | [1] |
| Glycosylation | N6-DMF-6-aminouracil, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate | TMSOTf | N1, N3-doubly glycosylated pyrimidine | 70% | Not Quantified | [2] |
| Glycosylation | This compound, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate | TMSOTf | N1, N3-doubly glycosylated pyrimidine | 54% | Not Quantified | [2] |
| Synthesis of this compound | Ethyl cyanoacetate, Urea | Sodium Ethoxide | - | 69% | - | [4][5] |
| Synthesis of this compound | Substituted Urea, Cyanacetic ether | Sodium Methoxide | Disodium salt of aminouracil | 65-75% | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-diarylpyrido[2,3-d]pyrimidines
This protocol is adapted from the reaction of this compound derivatives with α,β-unsaturated ketones.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired α,β-unsaturated ketone (1 equivalent) in glacial acetic acid.
-
Reaction Execution: Reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate, or by column chromatography.
Protocol 2: N6-DMF Protection of this compound
This protocol describes the protection of the exocyclic amino group of this compound.[2]
-
Reaction Setup: Suspend this compound (1 equivalent) in dry N,N-dimethylformamide (DMF).
-
Reagent Addition: To the cooled suspension (0 °C), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) dropwise.
-
Reaction Execution: Slowly heat the mixture and stir overnight at 60 °C.
-
Work-up: Evaporate the solvent and excess DMF-DMA under reduced pressure. Co-evaporate the residue with dry DMF twice to remove any remaining traces of the reagent. The resulting solid can be used in the next step without further purification. For analytical purposes, a small amount can be purified by washing with methanol.
Protocol 3: Glycosylation of N6-DMF-6-aminouracil
This protocol details the glycosylation of the protected this compound.[2]
-
Silylation: Suspend N6-DMF-6-aminouracil (1 equivalent) in dry 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) dropwise. Stir the mixture at room temperature for 2 hours until the suspension becomes clear.
-
Glycosylation: To the clear solution, add β-D-ribofuranose 1-acetate 2,3,5-tribenzoate (1 equivalent) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.6 equivalents) successively.
-
Reaction Execution: Heat the reaction mixture to reflux for 1 hour.
-
Work-up: Cool the reaction to room temperature and then evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography to afford the desired product.
Visualizations
Caption: Influence of catalyst on pyridopyrimidine synthesis.
Caption: Formation of a doubly glycosylated byproduct.
Caption: Competing pathways in the reaction with aldehydes.
References
Technical Support Center: 6-Aminouracil Synthesis
Welcome to the technical support center for the synthesis of 6-Aminouracil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely described method is the condensation reaction between an ethyl or methyl cyanoacetate and urea.[1][2][3] This reaction is typically carried out in an anhydrous alcohol solvent, such as ethanol, with a strong base like sodium ethoxide to facilitate the reaction.[2]
Q2: What are the critical parameters that influence the yield of this compound?
A2: Several factors can significantly impact the yield:
-
Purity of Reactants: Using high-purity ethyl cyanoacetate and urea is essential.[4]
-
Anhydrous Conditions: The presence of water can lead to side reactions, particularly when using strong bases like sodium ethoxide.[5]
-
Reaction Time and Temperature: The reaction typically requires several hours of reflux to ensure complete conversion.[1][6] Increasing the temperature to reflux has been shown to improve yields.[7]
-
pH of Precipitation: Careful neutralization, typically with acetic acid to a pH of 6, is crucial for precipitating the this compound product.[1]
Q3: My reaction mixture becomes a solid mass during the synthesis. Is this normal?
A3: Yes, it is a commonly observed phenomenon for the reaction mixture to become practically solid, which may necessitate stopping the stirrer.[4] This is often due to the precipitation of the sodium salt of this compound. The solid can be redissolved by adding hot water during the work-up procedure.[4]
Q4: I am observing excessive frothing during the neutralization step with acetic acid. How can I manage this?
A4: Vigorous frothing can occur as the this compound begins to precipitate.[4] It is crucial to add the glacial acetic acid cautiously and slowly to control the effervescence.[4]
Q5: What is a typical yield for this compound synthesis?
A5: Reported yields can vary significantly based on the specific protocol and scale. Yields ranging from 65% to as high as 96.9% have been documented.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Impure reactants. - Suboptimal reaction temperature. - Incorrect pH for precipitation. - Presence of water in the reaction. | - Increase the reflux time.[1] - Use freshly distilled ethyl cyanoacetate and dry urea. - Ensure the reaction is maintained at a steady reflux.[7] - Carefully monitor the pH during neutralization with acetic acid, aiming for a pH of 6.[1] - Use anhydrous ethanol and ensure all glassware is thoroughly dried.[5] |
| Impure Product | - Incomplete cyclization of the intermediate. - Side reactions due to moisture. - Improper neutralization. - Discolored sodium ethoxide. | - Ensure the mixture is heated for a sufficient time after the initial reaction to promote cyclization.[4] - Use anhydrous solvents and reagents. - Add acetic acid slowly and ensure thorough mixing to avoid localized pH changes. - Use freshly prepared sodium ethoxide, as it can discolor and lead to impurities.[4] - The product can be purified by dissolving in aqueous ammonia and re-precipitating with acid.[2] |
| Reaction Stalls or Fails to Proceed | - Inactive base. - Low reaction temperature. | - Prepare fresh sodium ethoxide from sodium metal and absolute ethanol immediately before use.[4] - Ensure the heating mantle or oil bath is at the correct temperature to maintain a constant reflux. |
| Difficulty Filtering the Precipitate | - Very fine particle size of the precipitate. | - Allow the precipitate to digest by stirring for a longer period after neutralization to encourage crystal growth.[1] - Use a centrifuge if filtration is too slow. |
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Materials | Base/Solvent | Reaction Time | Yield | Reference |
| Ethyl cyanoacetate, Urea | Sodium in Ethanol | 10-12 hours | 69% | [1][3] |
| Methyl cyanoacetate, Urea | Sodium in Methanol | 2 hours (reflux) | 96.9% | [1] |
| Substituted urea, Cyanoacetic ether | Sodium methoxide in Methanol | 10 hours | 65-75% | [8] |
| Dimethyl urea, Malonic acid (two steps) | Acetic acid/Acetic anhydride, then POCl₃ | Not specified | 47.8% (total) | [5] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl Cyanoacetate and Urea
This protocol is adapted from a general method described in multiple sources.[1][2]
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal (0.2 mol) in anhydrous ethanol (290 mL) in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Heat the mixture to reflux and maintain for 10-12 hours. The mixture may solidify.
-
After reflux, cool the reaction mixture to room temperature.
-
If the mixture solidified, add hot water (approx. 1 L at 80°C) and stir until everything dissolves.[4]
-
Neutralize the solution by slowly adding glacial acetic acid until the pH reaches 6.
-
The this compound product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with distilled water, and dry in a desiccator.
Protocol 2: High-Yield Synthesis from Methyl Cyanoacetate and Urea
This protocol is based on a method reporting a 96.9% yield.[1]
Materials:
-
Methyl cyanoacetate
-
Urea
-
Sodium metal
-
Anhydrous Methanol
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a three-necked flask, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring.
-
At room temperature, add methyl cyanoacetate (50 mmol) dropwise over 30 minutes.
-
Continue stirring at room temperature for another 30 minutes.
-
Add urea (50 mmol) to the mixture.
-
Heat the reaction to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and filter to collect the precipitate.
-
Wash the filter cake with a small amount of anhydrous methanol.
-
Dissolve the filter cake in 25 mL of water.
-
Neutralize the solution with glacial acetic acid.
-
Continue stirring for 2 hours to ensure complete precipitation.
-
Filter the solid, and dry to obtain this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
managing the low solubility of 6-Aminouracil in reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing the low solubility of 6-Aminouracil in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound (CAS: 873-83-6) is a pyrimidine derivative used as a versatile building block in the synthesis of more complex pharmaceutical molecules and heterocyclic compounds.[1][2] It presents as a cream to light brown crystalline powder.[3][4] Its low solubility in water and many common organic solvents is a significant challenge in reaction chemistry.[1][4] This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. The molecule's structure contains both hydrogen bond donors and acceptors, contributing to a stable crystal lattice that is difficult to break down with solvents.[5][6]
Q2: In which solvents is this compound soluble?
A2: this compound is sparingly soluble in water and methanol.[1][3][4] It shows slight solubility in Dimethyl Sulfoxide (DMSO), particularly with heating.[1][3] Some sources also report solubility in other organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] Due to these limitations, a combination of solvents or other techniques is often required to achieve a suitable concentration for reactions.
Q3: What are the primary methods to improve the solubility of this compound for a reaction?
A3: There are several effective strategies to enhance the solubility of this compound:
-
Co-solvency and Heating: Using a mixture of solvents can improve solubility. For many reactions, dissolving this compound in a polar aprotic solvent like DMSO or DMF with gentle heating is a common starting point.[1][3][7]
-
pH Adjustment (Salt Formation): As an amine, this compound's solubility can be significantly increased in aqueous media by adjusting the pH.[8] It can be dissolved in a basic aqueous solution (like aqueous ammonia) to form a soluble salt.[3] This is a widely used technique for both reactions and purification. Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[9][10]
-
Use of Microwave Irradiation: For certain syntheses, microwave-assisted, solvent-free conditions have been shown to enhance reaction rates and yields, bypassing the need for complete dissolution in a solvent.[7]
Q4: My reaction yield is low. Could this be related to the solubility of this compound?
A4: Yes, low solubility is a frequent cause of low reaction yields.[11][12] If this compound does not fully dissolve in the reaction medium, the reaction becomes heterogeneous. This limits the interaction between reactants, slowing down the reaction rate and preventing it from going to completion. The undissolved starting material will remain unreacted, leading to a lower yield of the desired product.
Data Presentation: Solubility Profile
The solubility of this compound is generally low in most standard solvents. The following table summarizes its qualitative solubility.
| Solvent | Solubility | Notes |
| Water | Slightly Soluble[1][4] | Solubility can be increased by adjusting pH[8] |
| Methanol | Slightly Soluble[1][3] | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble, Soluble with Heat[1][3] | Often used as a co-solvent for reactions[7] |
| Dimethylformamide (DMF) | Soluble with Heat | Frequently used in syntheses involving uracil derivatives[2][13] |
| Chloroform | Soluble[5] | |
| Dichloromethane | Soluble[5] | |
| Ethyl Acetate | Soluble[5] | |
| Acetone | Soluble[5] |
Experimental Protocols
Protocol 1: Solubilization Using a Co-Solvent and Heat
This protocol describes a general method for dissolving this compound for a non-aqueous reaction.
-
Glassware Preparation: Ensure all glassware is clean and thoroughly dried to prevent unwanted side reactions.
-
Reagent Addition: To the reaction flask, add the weighed amount of this compound and a magnetic stir bar.
-
Solvent Addition: Add the primary reaction solvent (if different from the solubilizing solvent).
-
Co-Solvent Addition: Add a minimal amount of a strong polar aprotic solvent, such as DMSO or DMF, dropwise while stirring.
-
Heating: Gently heat the mixture using an oil bath. The target temperature should be high enough to facilitate dissolution but well below the boiling point of the solvent and the decomposition temperature of the reactants. A temperature of 50-80°C is often a good starting point.
-
Observation: Continue stirring and gentle heating until the this compound is fully dissolved, resulting in a clear, homogeneous solution.
-
Reaction Initiation: Once the solution is homogeneous, cool to the desired reaction temperature before adding other reagents.
Protocol 2: Solubilization via pH Adjustment (Aqueous Reactions)
This method is suitable for aqueous reactions or for purification procedures where this compound needs to be temporarily solubilized.
-
Suspension: Suspend the weighed this compound in deionized water in a suitable flask.
-
Basification: While stirring vigorously, add a basic solution, such as 3M aqueous ammonia (NH₃) or 1M sodium hydroxide (NaOH), dropwise.[3]
-
Dissolution: Continue adding the base until all the this compound has dissolved and the solution becomes clear. This indicates the formation of the soluble aminouracil salt.
-
Reaction: Proceed with the addition of other water-soluble reagents for the reaction.
-
Product Isolation (Post-Reaction): To recover a product or unreacted this compound, neutralize the solution. Add an acid, such as 3M formic acid or acetic acid, dropwise until the pH is adjusted to ~6-7, causing the compound to precipitate.[3][14]
-
Filtration: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold water and ethanol, then dry under a vacuum.[3]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
Q: The this compound will not dissolve, even after heating in DMSO.
A:
-
Increase Co-solvent Amount: You may not be using enough of the solubilizing co-solvent. Try increasing the volume of DMSO or DMF relative to the primary solvent.
-
Check Purity: Impurities in the this compound can sometimes affect its solubility characteristics. Ensure you are using a high-purity reagent. A purification step may be necessary.[3]
-
Alternative Solvents: If the reaction chemistry allows, consider switching to a different solvent system where solubility is higher.
Q: The reaction starts, but seems to stop before all the starting material is consumed.
A: This is a classic sign of a solubility-limited reaction. As the reaction proceeds, the concentration of dissolved this compound decreases, and the rate at which the remaining solid dissolves may be slower than the reaction rate.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of the undissolved solid in contact with the liquid phase.
-
Increase Temperature: If thermally stable, increasing the reaction temperature can enhance both the solubility and the dissolution rate of the this compound.
-
Use a Phase-Transfer Catalyst: For some heterogeneous reactions, a phase-transfer catalyst can help ferry the reactant from the solid phase into the liquid phase where the reaction occurs.
Q: After adjusting the pH to dissolve the this compound, my reaction failed.
A: The basic or acidic conditions required for dissolution may not be compatible with other reagents or the stability of your desired product.
-
Reagent Stability: Check if your other starting materials or the product itself are sensitive to the pH conditions used. They may decompose or undergo side reactions.[15]
-
Alternative Base/Acid: Consider using a different base or acid for the pH adjustment. For example, an organic base like triethylamine might be more suitable than a strong inorganic base like NaOH in some organic reactions.
-
Protecting Groups: If a functional group on another reactant is sensitive to the pH change, it may need to be protected before the reaction and deprotected afterward.
Workflow Visualization
The following diagram illustrates a logical workflow for selecting a method to manage the solubility of this compound.
Caption: Decision workflow for solubilizing this compound in reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Buy 1,3-dimethyl-5-methylamino-6-aminouracil | 54729-62-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. This compound | 873-83-6 [chemicalbook.com]
- 15. Troubleshooting [chem.rochester.edu]
preventing unwanted nitrosation of 6-Aminouracil at C5
Welcome to the technical support center for researchers working with 6-aminouracil. This resource provides guidance on a common challenge encountered during the chemical modification of this compound: preventing unwanted nitrosation at the C5 position.
Frequently Asked Questions (FAQs)
Q1: Why is the C5 position of this compound so susceptible to unwanted nitrosation?
A: The susceptibility of the C5 position is due to the electronic properties of the this compound ring system. The amino group at the C6 position is a strong electron-donating group, which significantly increases the electron density of the pyrimidine ring. This "activation" makes the ring more susceptible to electrophilic aromatic substitution. The C5 position, being para to the amino group, becomes particularly electron-rich and nucleophilic, making it the primary site of attack for electrophiles like the nitrosonium ion (NO⁺) generated from nitrous acid.[1][2]
Q2: What are the typical reagents and conditions that inadvertently lead to C5 nitrosation?
A: C5 nitrosation is most commonly observed when using a combination of sodium nitrite (NaNO₂) and an acid, such as glacial acetic acid or hydrochloric acid.[3][4][5] In this environment, the acid protonates the nitrite ion to form nitrous acid (HNO₂), which in turn generates various electrophilic nitrosating agents (e.g., N₂O₃, NO⁺). These agents readily attack the activated C5 position of this compound, leading to the formation of 6-amino-5-nitrosouracil, often seen as a colorful (e.g., rose-red) precipitate.[3]
Q3: What are the primary strategies to prevent or minimize unwanted C5 nitrosation?
A: There are three main strategies to avoid this common side reaction:
-
Protecting the 6-Amino Group: Temporarily converting the amino group into a less activating group (e.g., an amidine) deactivates the C5 position towards electrophilic attack.[1]
-
Optimizing Reaction Conditions: Modifying parameters such as temperature, pH, and the solvent system can alter the kinetics and regioselectivity of the reaction, favoring the desired transformation over C5 nitrosation.[4][5]
-
Choosing Alternative Synthetic Routes: In some cases, redesigning the synthetic pathway to avoid the use of nitrosating agents altogether may be the most effective solution.
Troubleshooting Guide
Problem: My reaction is yielding the 6-amino-5-nitrosouracil side product. How can I prevent this?
This is a common issue when attempting reactions on other parts of the molecule in the presence of reagents that can form nitrous acid. Below are potential solutions to troubleshoot this problem.
-
Solution 1: Protect the 6-Amino Group The most robust method to prevent C5 nitrosation is to temporarily protect the 6-amino group. This reduces its electron-donating capacity and deactivates the C5 position. A dimethylformamidine (DMF) protecting group, installed using N,N-dimethylformamide dimethyl acetal (DMF-DMA), has been shown to be effective.[1] The protection is generally stable to various reaction conditions and can be removed later. (See Experimental Protocol 1).
-
Solution 2: Modify Reaction Conditions If protection/deprotection is not ideal for your synthetic route, careful optimization of reaction conditions can help minimize the unwanted side reaction.
-
Temperature Control: Lowering the reaction temperature to 0-5 °C can significantly impact reaction selectivity. Some transformations, like the diazotization of the 6-amino group itself, are favored at these lower temperatures, potentially outcompeting C5 electrophilic attack.[1][5]
-
Solvent and Acid System: The choice of acid and solvent is critical. While glacial acetic acid is often used in procedures where C5 nitrosation is the desired outcome, altering the medium can disfavor it.[3] For instance, some procedures aiming for reaction at the 6-amino group specifically use hydrochloric acid at low temperatures.[3] Conversely, using a high concentration of a water-soluble carboxylic acid has been patented to improve the yield of the C5-nitroso product, suggesting that avoiding such conditions may help prevent it.[4]
-
Data Presentation
The following table summarizes the primary strategies for preventing C5 nitrosation of this compound, allowing for easy comparison.
| Strategy | Principle | Key Reagents & Conditions | Expected Outcome | Reference(s) |
| Amino Group Protection | Reduce the electron-donating effect of the -NH₂ group, thereby deactivating the C5 position against electrophilic attack. | N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dry DMF at 60 °C. | Formation of N⁶-DMF-6-aminouracil, which prevents C5 nitrosation and allows for subsequent reactions. | [1] |
| Condition Optimization (Temperature) | Control reaction kinetics and selectivity. Lower temperatures often favor one reaction pathway over another. | Perform the reaction at a reduced temperature, typically 0-5 °C. | May increase the yield of the desired product by slowing the rate of the competing C5 nitrosation side reaction. | [1][5] |
| Condition Optimization (Solvent/Acid) | The reaction medium can influence the nature and reactivity of the nitrosating species and the substrate. | Avoid high concentrations of carboxylic acids. Consider using mineral acids (e.g., HCl) instead of acetic acid where appropriate for the desired transformation. | Can alter the regioselectivity, potentially favoring reaction at the 6-amino group over the C5 position. | [4][5] |
Experimental Protocols
Protocol 1: Protection of the 6-Amino Group as an N,N-Dimethylformamidine (DMF) Adduct
This protocol is based on a literature procedure for protecting the 6-amino group to prevent side reactions at the C5 position.[1]
Reagents & Materials:
-
This compound
-
Dry N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Reaction flask with condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend this compound (1.0 eq) in dry DMF in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add N,N-dimethylformamide dimethyl acetal (2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to 60 °C.
-
Stir the reaction at 60 °C overnight. The suspension should gradually become a clear solution.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Evaporate the solvent and excess DMF-DMA under reduced pressure.
-
Co-evaporate the residue with dry DMF (2x) to remove any remaining traces of the reagent.
-
The resulting solid, N⁶-DMF-6-aminouracil, can often be used in the next step without further purification. If purification is necessary, washing the crude product with methanol may improve purity, albeit with some loss of yield.[1]
Visualizations
The following diagrams illustrate the chemical pathways and logical workflows discussed in this guide.
Caption: Mechanism of unwanted C5 nitrosation of this compound.
Caption: Experimental workflow using the amino group protection strategy.
Caption: Decision tree for troubleshooting unwanted C5 nitrosation.
References
- 1. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 5. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
Technical Support Center: Catalyst Selection for 6-Aminouracil Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in 6-aminouracil condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound condensation reactions?
A1: this compound condensations, often part of multicomponent reactions like the Biginelli reaction, can be catalyzed by a variety of acids.[1] These include Brønsted acids (e.g., p-Toluenesulfonic acid), Lewis acids (e.g., FeCl₃·6H₂O, ZrCl₄), and heterogeneous solid acid catalysts (e.g., Amberlyst-15, nano-ZrO₂, nano-MgO).[2][3][4][5] The choice depends on the specific reactants, desired reaction conditions (solvent, temperature), and sensitivity of functional groups.
Q2: What is the difference between a homogeneous and a heterogeneous catalyst, and which is better for my reaction?
A2: Homogeneous catalysts dissolve in the reaction medium, creating a single phase.[6] This allows for high interaction with reactants, often leading to higher activity and selectivity under mild conditions.[7][8] However, separating the catalyst from the product can be difficult and expensive.[9] Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[8] Their primary advantage is easy separation and recyclability, which is beneficial for green chemistry and industrial applications.[9][10] The "better" choice depends on your priorities: for high selectivity and well-understood mechanisms, homogeneous might be preferred; for ease of workup and catalyst reuse, heterogeneous is often superior.[11]
Q3: Can this compound condensation reactions be performed without a catalyst?
A3: While some reactions can proceed without a catalyst, particularly under high temperatures or with highly reactive substrates, using a catalyst is generally essential for achieving good yields and reasonable reaction times.[1][12] Catalyst-free methods are being explored, sometimes utilizing visible light or solvent-free conditions, but are not yet universally applicable.[13][14]
Q4: How does the choice of solvent affect the catalytic reaction?
A4: The solvent plays a crucial role. Polar solvents like ethanol, methanol, or even water are commonly used and can influence catalyst activity and reaction pathways.[4][15] For instance, some reactions show excellent yields under solvent-free (neat) conditions or in green solvents like water to minimize environmental impact.[3][13] The optimal solvent depends on the specific catalyst and substrates being used.
Troubleshooting Guide
Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and solutions?
A1: Low yields can stem from several factors. Here are the key areas to investigate:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Reaction Conditions: The temperature or reaction time may be suboptimal.
-
Solution: While many reactions proceed at room temperature, gentle heating can often improve rates and yields.[17] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition or side-product formation from prolonged heating.
-
-
Purity of Reactants: Impurities in this compound or the aldehyde can inhibit the catalyst or lead to unwanted side reactions.[17]
-
Solution: Ensure all reactants are pure and dry. Recrystallize or purify starting materials if their quality is uncertain.
-
-
Presence of Water: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Solution: If using a solvent where water is immiscible, consider using a Dean-Stark apparatus to remove water as it forms. For heterogeneous catalysts, ensure they are thoroughly dried before use.[16]
-
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue, often arising from self-condensation of the aldehyde or Michael addition of another nucleophile to the newly formed α,β-unsaturated intermediate.[17]
-
Catalyst Choice: The type and strength of the catalyst can influence selectivity.
-
Stoichiometry: Incorrect ratios of reactants can lead to side products.
-
Solution: Carefully control the stoichiometry. A slight excess of one reactant may be beneficial, but this should be determined empirically. Monitor the reaction closely and stop it once the limiting reagent is consumed to prevent subsequent reactions.[17]
-
-
Temperature Control: Higher temperatures can sometimes favor side reactions.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Q3: My heterogeneous catalyst seems to have lost its activity after one use. How can I regenerate and reuse it?
A3: Heterogeneous catalysts like Amberlyst-15 can often be regenerated and reused, which is a key advantage.[10][19]
-
Regeneration Protocol: The specific protocol depends on the catalyst. For Amberlyst-15, a common procedure involves:
-
Filtering the catalyst from the reaction mixture.
-
Washing it sequentially with the reaction solvent, then with an appropriate organic solvent (like methanol or acetone) to remove adsorbed organic species.
-
Washing with deionized water.
-
Treating with an acid solution (e.g., HCl) to ensure all sulfonic acid sites are protonated.
-
Washing again with deionized water until the washings are neutral.
-
Drying the catalyst thoroughly in a vacuum oven before reuse.
-
Catalyst Performance Data
The selection of a catalyst significantly impacts reaction outcomes. Below is a summary of performance for common catalysts in related condensation reactions.
| Catalyst | Catalyst Type | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Homogeneous | Benzaldehyde | Ethyl Acetoacetate, Urea | Ethanol | Reflux | 1 | 95 | [2] |
| Amberlyst-15 | Heterogeneous | 4-Cl-Benzaldehyde | Ethyl Acetoacetate, Urea | Toluene | 110 | 5 | 94 | |
| FeCl₃·6H₂O | Homogeneous | Aldehydes | This compound, Water | Water | 80 | 1-2 | 85-95 | [4] |
| Nano-ZrO₂ | Heterogeneous | Benzaldehyde | Ethyl Acetoacetate, Urea | Ethanol | Reflux | 1 | 90 | [5] |
| Acetic Acid | Homogeneous | Aldehydes | This compound, Amines | Ethanol | RT | 12-24 | 78-90 | [15] |
Experimental Protocols
Representative Protocol: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis of Dihydropyrimidinones [20]
This protocol describes a general one-pot, three-component condensation analogous to reactions involving this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), this compound (10 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1 mmol, 10 mol%).
-
Reaction: Stir the mixture and heat it to reflux (approximately 78-80°C). Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visual Guides
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting guide for low yield in condensation reactions.
Catalyst Selection Logic: Homogeneous vs. Heterogeneous
Caption: Decision tree for selecting between homogeneous and heterogeneous catalysts.
References
- 1. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eolss.net [eolss.net]
- 7. reddit.com [reddit.com]
- 8. chembam.com [chembam.com]
- 9. ethz.ch [ethz.ch]
- 10. arkat-usa.org [arkat-usa.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. dupont.com [dupont.com]
- 17. benchchem.com [benchchem.com]
- 18. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 6-Aminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-aminouracil. The following information addresses common issues related to solvent selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a light yellow crystalline powder with a high melting point (≥360°C), indicating good thermal stability.[1] Its solubility is a critical factor for reaction medium selection and purification processes. It is slightly soluble in water and methanol and may require heating to dissolve in dimethyl sulfoxide (DMSO).[1]
Q2: How does solvent choice influence the reaction of this compound with α,β-unsaturated ketones?
A2: Solvent and catalyst choice can significantly alter the product distribution. For instance, in the reaction with chalcones, refluxing in glacial acetic acid tends to favor the formation of 5,8-dihydropyrimidines. Conversely, using basic catalysts like triethylamine or potassium hydroxide can lead to the formation of pyrido[2,3-d]pyrimidines, and in some cases, mixtures of products that are difficult to separate.[2] The addition of a few drops of acetic acid to a solvent like DMF can increase the yield of the dihydro derivatives.[2]
Q3: Can reactions with this compound be performed under solvent-free conditions?
A3: Yes, solvent-free conditions, often assisted by microwave irradiation, have been successfully employed for the synthesis of various heterocyclic compounds starting from this compound, such as spiro pyridodipyrimidines.[3][4] These methods can offer advantages like enhanced reaction rates, greater selectivity, and easier experimental manipulation.[3]
Q4: What is the effect of solvent on multicomponent reactions involving this compound?
A4: In multicomponent reactions, the solvent system can have a pronounced effect on reaction time and yield. For the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound, aromatic aldehydes, and malononitrile, a 1:1 mixture of water and ethanol at 70°C has been shown to provide the highest yield in the shortest time compared to using either solvent alone or solvent-free conditions.[5] Green solvents, such as a glycerol-water system, have also been effectively used.[5]
Troubleshooting Guides
Issue 1: Low Yield in a Condensation Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of this compound | Refer to the solubility data table below. Select a solvent in which this compound has better solubility at the reaction temperature. Consider using a polar aprotic solvent like DMF or DMSO, where solubility is generally higher, especially with heating.[1] | Ensuring the reactants are in the solution phase is crucial for reaction efficiency. |
| Suboptimal Solvent Polarity | For multicomponent reactions, consider using a mixture of solvents, such as ethanol/water, which has been shown to improve yields.[5] | The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the reaction rate and yield. |
| Incorrect pH/Catalyst | If the reaction involves intermediates sensitive to pH, choose the appropriate catalyst and solvent. For example, acidic conditions (e.g., acetic acid as a solvent) can favor certain products, while basic conditions favor others.[2] | The solvent can influence the acidity or basicity of the reaction medium and the effectiveness of the catalyst. |
Issue 2: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Ambident Nucleophilicity of this compound | The reactivity of this compound can be directed towards the C5 position or the N6-amino group. The choice of solvent can influence this selectivity. In polar protic solvents, hydrogen bonding can affect the nucleophilicity of the amino group. Experiment with aprotic solvents to see if the product distribution changes. | Solvents can interact differently with the various nucleophilic sites of the molecule, thus altering the regioselectivity of the reaction. |
| Reaction with Solvent | In some cases, the solvent itself can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. | For example, using water as a solvent in certain catalyzed reactions can lead to its participation as a reactant. |
| Influence of Catalyst and Solvent Combination | The combination of a specific catalyst and solvent can lead to unexpected pathways. For example, basic catalysts in DMF might lead to mixtures of products that are difficult to separate.[2] | The interplay between the solvent and catalyst can be complex and may favor side reactions. A systematic variation of both can help to identify optimal conditions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble with heating | [1] |
| Ethanol | - | - |
| Dimethylformamide (DMF) | Often used as a reaction solvent, suggesting moderate to good solubility, especially with heating. | [2][6] |
| Acetic Acid | Used as a reaction solvent, suggesting solubility. | [2] |
| Note: Quantitative solubility data is limited in the reviewed literature. The table reflects qualitative descriptions. |
Table 2: Effect of Solvent on a Three-Component Reaction Yield of a Pyrido[2,3-d]pyrimidine Derivative
| Entry | Solvent | Time (min) | Yield (%) | Reference |
| 1 | H₂O | 45 | 85 | [5] |
| 2 | EtOH | 40 | 89 | [5] |
| 3 | H₂O/EtOH (1:1) | 25 | 95 | [5] |
| 4 | Solvent-free (100 °C) | 60 | 78 | [5] |
| Reaction: this compound, 4-methylbenzaldehyde, and malononitrile. |
Experimental Protocols
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives in a Water/Ethanol System
This protocol is adapted from a method described for a three-component reaction.[5]
-
Reactant Preparation: In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of Mn-ZIF-8@ZnTiO3 nanoparticles.
-
Reaction: Stir the mixture at 70°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with water and ethanol, and dry to obtain the product.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
Navigating the complexities of large-scale 6-Aminouracil production, a critical intermediate in drug development, presents a significant hurdle for researchers and pharmaceutical scientists. To address these challenges, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs).
This resource offers detailed experimental protocols, quantitative data analysis, and visual workflows to assist in overcoming common obstacles encountered during the scale-up of 6-Aminouracil synthesis. From managing exothermic reactions to optimizing product purity, this guide is designed to support professionals in achieving efficient and reliable production outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound?
A1: The most prevalent and economically viable method for large-scale synthesis is the condensation reaction between ethyl cyanoacetate and urea in the presence of a strong base, typically sodium ethoxide, in an alcoholic solvent like ethanol.[1][2][3] This is followed by acidification to precipitate the this compound product.
Q2: What are the primary scale-up challenges to anticipate?
A2: Key challenges when transitioning from laboratory to industrial scale include:
-
Exothermic Reaction Control: The initial condensation reaction is exothermic and requires careful thermal management to prevent runaway reactions.
-
Reaction Mass Consistency: The reaction mixture can become a thick, difficult-to-stir solid, impacting mixing and heat transfer.[4][5]
-
Product Precipitation and Isolation: Vigorous frothing can occur during acidification, and efficient filtration of the fine precipitate can be challenging.[4][5]
-
Impurity Profile Management: The types and quantities of impurities can differ between scales, necessitating adjustments to purification protocols.
-
Yield Consistency: Achieving consistently high yields requires tight control over all process parameters.
Q3: What are the critical safety precautions for handling the reagents and the reaction at an industrial scale?
A3: Safety is paramount. Key precautions include:
-
Hydrogen Gas Evolution: The reaction of sodium with ethanol to form sodium ethoxide generates flammable hydrogen gas, requiring an inert atmosphere and proper ventilation.[4][5]
-
Handling of Sodium Ethoxide: This strong base is corrosive and moisture-sensitive. It should be handled in a dry, inert environment.[5] For large-scale operations, preparing it in situ is common.[4]
-
Control of Exotherm: A robust reactor cooling system is essential to manage the heat generated during the condensation reaction.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, must be worn at all times.
-
Emergency Procedures: Ensure that emergency shutdown procedures are in place and that all personnel are trained on them.
Troubleshooting Guides
Problem 1: Low Product Yield
A significant drop in yield is a common issue during scale-up. The following guide provides a systematic approach to troubleshooting this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Reaction | Verify Reaction Time and Temperature: Ensure the reaction is refluxed for the specified duration (typically 10-12 hours).[1][6] Monitor the reaction progress using in-process controls like HPLC. Check Base Stoichiometry: An insufficient amount of sodium ethoxide can lead to an incomplete reaction. Ensure the correct molar ratio of base to reactants is used. |
| Suboptimal Precipitation | Control Acidification Rate: Add the acid (e.g., acetic acid) slowly to the reaction mixture. Rapid addition can lead to the formation of very fine particles that are difficult to filter, resulting in product loss. Optimize pH: The target pH for precipitation is typically around 6.[1][6] Overshooting the pH can lead to the re-dissolving of the product or co-precipitation of impurities. |
| Degradation of Sodium Ethoxide | Use Freshly Prepared Base: Sodium ethoxide can degrade upon exposure to air and moisture.[4][5] For large-scale batches, it is recommended to prepare the sodium ethoxide solution in situ immediately before use. |
| Poor Quality Raw Materials | Test Raw Material Purity: The purity of ethyl cyanoacetate and urea can significantly impact the yield.[7][8] Use materials that meet the required specifications and consider pre-treatment if necessary. |
Troubleshooting Workflow for Low Yield
Problem 2: Poor Product Purity
Impurities can be challenging to remove at a large scale. This guide will help in identifying and mitigating common purity issues.
Potential Impurities and Their Control
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted Urea | Incomplete reaction or improper stoichiometry. | Ensure complete reaction by monitoring with IPC. Use a slight excess of ethyl cyanoacetate if necessary. |
| Unreacted Ethyl Cyanoacetate | Incomplete reaction. | Optimize reaction time and temperature. |
| Cyanoacetylurea | Incomplete cyclization.[4] | Ensure sufficient reaction time at reflux temperature. Proper neutralization is also crucial for cyclization.[4] |
| Side-reaction Products | Dimerization or polymerization of ethyl cyanoacetate, especially in the presence of a strong base. | Control the rate of addition of reactants and maintain a homogenous reaction mixture. |
Purification Troubleshooting
| Issue | Recommended Action |
| Ineffective Recrystallization | Solvent Selection: Experiment with different solvent systems for recrystallization. A common method involves dissolving the crude product in aqueous ammonia, filtering, and re-precipitating with formic or acetic acid.[6] Cooling Rate: Control the cooling rate during crystallization to obtain larger, purer crystals. |
| Colored Impurities | Charcoal Treatment: Use activated charcoal during the recrystallization process to adsorb colored impurities. |
| Inorganic Salts | Washing: Ensure the filtered product is thoroughly washed with cold water and then ethanol to remove any inorganic salts.[1][6] |
Logical Flow for Purity Improvement
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2][4]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Urea (0.1 mol)
-
Sodium metal (0.2 mol)
-
Absolute Ethanol (290 mL)
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Carefully dissolve sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring mechanism. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Once the sodium has completely reacted to form sodium ethoxide, add urea and ethyl cyanoacetate to the solution.
-
Heat the mixture to reflux and maintain for 10-12 hours. The mixture may become a thick solid.[4]
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly add distilled water to dissolve the solid.
-
Carefully acidify the solution with glacial acetic acid to a pH of approximately 6 to precipitate the this compound. Caution: Frothing may occur.[4][5]
-
Collect the precipitate by filtration.
-
Wash the solid with cold distilled water, followed by cold ethanol.
-
Dry the product in a desiccator or vacuum oven.
Considerations for Scale-Up
When scaling up the above protocol, the following modifications and considerations are crucial:
-
Reactor: Use a glass-lined or stainless steel reactor with a robust cooling jacket and a powerful overhead stirrer capable of handling viscous slurries.
-
Inert Atmosphere: Blanket the reactor with an inert gas like nitrogen, especially during the preparation of sodium ethoxide.
-
Reagent Addition: For large-scale production, it is safer to use commercially available sodium ethoxide solution or to have a dedicated, controlled system for its in-situ generation. Add reagents in a controlled manner to manage the exotherm.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. The cooling system must be adequate to maintain the desired reaction temperature.
-
Mixing: The stirrer design and speed are critical to ensure homogeneity, especially when the reaction mass thickens. Baffles in the reactor can improve mixing.
-
Filtration and Drying: Use industrial-scale filtration equipment like a centrifuge or a filter press. Drying can be performed in a tray dryer or a rotary vacuum dryer.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Parameters
| Parameter | Lab-Scale (Typical) | Industrial-Scale (Considerations) |
| Batch Size | 10-100 g | >100 kg |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle, ice bath | Steam/cooling jacket |
| Mixing | Magnetic stirrer bar | Overhead mechanical stirrer |
| Yield | 69-97%[1] | Typically lower and more variable initially |
| Purity | High, easier to purify | Impurity profile may change, requiring optimized purification |
Table 2: Typical Yields and Purity Data from Literature
| Synthesis Method | Scale | Yield (%) | Purity (%) | Reference |
| Ethyl cyanoacetate, Urea, Sodium, Ethanol | Lab | 69 | >98 (after purification) | [1] |
| Methyl cyanoacetate, Urea, Sodium, Methanol | Lab | 96.9 | Not specified | [1] |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. guidechem.com [guidechem.com]
- 7. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
- 8. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 6-Aminouracil
For researchers, scientists, and drug development professionals, the validation of analytical methods for key pharmaceutical compounds is a cornerstone of quality assurance and regulatory compliance. This guide provides a comprehensive comparison of common analytical techniques for the validation of 6-Aminouracil, a crucial intermediate in the synthesis of various therapeutic agents. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry to offer a clear perspective on their respective strengths and applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it a preferred method for the analysis of pharmaceutical ingredients.
Experimental Protocol:
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound would involve the following:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3.0). The elution can be isocratic or gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 275 nm, the maximum absorption wavelength for this compound.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Standards of known concentrations and sample solutions are prepared in a suitable diluent, typically the mobile phase.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions.
Experimental Protocol:
A standard UV-Vis spectrophotometric method for this compound would include:
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that does not absorb at the analytical wavelength (e.g., 0.1 N HCl or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV spectrum, typically found to be around 275 nm.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Titrimetric Method
Titrimetry, or volumetric analysis, is a classical analytical technique that relies on the reaction of a solution of known concentration (the titrant) with a solution of the analyte.
Experimental Protocol:
A common titrimetric approach for an amino compound like this compound is a non-aqueous acid-base titration:
-
Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid.
-
Solvent: A non-aqueous solvent in which this compound is soluble, like glacial acetic acid.
-
Indicator: A visual indicator that changes color at the endpoint of the titration (e.g., crystal violet), or a potentiometric endpoint detection system.
-
Procedure: A known amount of this compound is dissolved in the solvent. The titrant is then added gradually from a burette until the endpoint is reached, indicated by a color change or a significant potential jump. The volume of titrant consumed is used to calculate the purity of the this compound.
Comparison of Validation Parameters
The performance of these analytical methods is evaluated based on several validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following table summarizes representative data for each method.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Specificity | High (separates from impurities) | Low to Moderate (interference from absorbing impurities) | Low (titrates any basic substance) |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Conclusion
The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis. HPLC offers the highest specificity and sensitivity, making it ideal for impurity profiling and quantification at low levels. UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine assays where high specificity is not critical. Titrimetry, while less specific and sensitive, remains a valuable and accurate method for the assay of bulk drug substances. A thorough understanding of the principles and performance characteristics of each method is essential for selecting the most appropriate technique to ensure the quality and consistency of this compound.
A Comparative Analysis of the Reactivity of 6-Aminouracil and 5-Aminouracil for Researchers and Drug Development Professionals
An in-depth guide to the chemical behavior of two closely related uracil isomers, providing experimental insights and theoretical underpinnings to inform synthetic strategies and drug discovery efforts.
The strategic functionalization of the uracil scaffold is a cornerstone of medicinal chemistry, yielding compounds with a wide array of biological activities. Among the various substituted uracils, aminouracils are particularly valuable precursors for the synthesis of diverse heterocyclic systems. This guide provides a detailed comparison of the reactivity of two key isomers: 6-aminouracil and 5-aminouracil. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals seeking to leverage these molecules for the creation of novel therapeutic agents.
The distinct placement of the amino group in this compound versus 5-aminouracil fundamentally alters the electronic landscape and steric environment of the pyrimidine ring, leading to significant differences in their reactivity towards electrophiles and other reagents. This guide will delve into these differences, supported by experimental data and detailed protocols.
Structural and Electronic Differences
The position of the electron-donating amino group (-NH₂) dictates the primary sites of reactivity in each isomer. In this compound, the amino group is positioned adjacent to a nitrogen atom of the pyrimidine ring, while in 5-aminouracil, it is situated between the two carbonyl groups. This seemingly minor structural variance has profound implications for their electronic properties and, consequently, their chemical reactivity.
Caption: Chemical structures of this compound and 5-Aminouracil.
Comparative Reactivity in Electrophilic Substitution Reactions
Both 5-aminouracil and this compound can act as nucleophiles in chemical reactions.[1] The amino group in both isomers activates the pyrimidine ring towards electrophilic substitution. However, the regioselectivity and reaction rates can differ significantly.
This compound exhibits dual reactivity, with electrophilic attack possible at both the C5 position and the exocyclic amino group.[2] The C5 carbon is particularly nucleophilic due to the activating effect of the adjacent amino group.[2]
5-Aminouracil , on the other hand, directs electrophilic attack primarily to the C6 position, which is activated by the C5-amino group. The amino group itself can also be a site of reaction.
Below is a summary of their reactivity in key electrophilic substitution reactions based on available literature. Direct quantitative comparisons are often challenging due to variations in reported experimental conditions.
| Reaction Type | Reagent | This compound | 5-Aminouracil | Key Observations |
| Bromination | Bromine in Acetic Acid | Substitution at C5 position.[2] | Reaction at the amino group can occur, leading to the formation of 5-bromouracil via diazotization followed by substitution. | This compound undergoes direct C-H substitution at the activated C5 position. For 5-aminouracil, transformation of the amino group is often a prerequisite for halogenation at the C5 position. |
| Nitrosation | Sodium Nitrite in Acid | Substitution at C5 position. | Diazonium salt formation at the C5-amino group.[3] | This compound undergoes C-nitrosation, while 5-aminouracil undergoes N-diazotization, highlighting a key difference in the reactivity of the ring versus the exocyclic amine. |
| Acylation | Acyl Halides / Anhydrides | Acylation can occur at the exocyclic amino group. | Acylation can occur at the exocyclic amino group. | Both isomers can be N-acylated, though reaction conditions and yields may vary. |
| Alkylation | Alkyl Halides | Alkylation can occur at the ring nitrogens and the exocyclic amino group. | Alkylation can occur at the ring nitrogens and the exocyclic amino group. | Both isomers can undergo alkylation at multiple sites, often leading to mixtures of products. |
Experimental Protocols
To provide a practical understanding of the reactivity of these isomers, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Bromination of 6-Amino-1-phenyluracil
This protocol describes the electrophilic bromination at the C5 position of a this compound derivative.[2]
Materials:
-
6-Amino-1-phenyluracil
-
Acetic Acid
-
Sodium Acetate
-
Bromine
Procedure:
-
Dissolve 15.00 g (0.0739 mol) of 6-amino-1-phenyluracil in 230 ml of boiling acetic acid.
-
Add 7.89 g (0.096 mol) of sodium acetate to the solution.
-
Cool the mixture to 65-70°C.
-
With vigorous stirring, add a solution of 24.60 g (0.153 mol) of bromine in 40 ml of acetic acid dropwise over 10 minutes.
-
Leave the reaction mixture at room temperature for 15 hours.
-
Filter the precipitate, wash with acetic acid and then with water.
-
Dry the product and recrystallize from 25% ethanol to yield 6-amino-5-bromo-1-phenyl-1H-pyrimidine-2,4-dione.[2]
Protocol 2: Diazotization of 5-Aminouracil
This protocol details the reaction of 5-aminouracil with a nitrosating agent, which leads to the formation of a diazonium salt, a versatile intermediate.[3]
Materials:
-
5-Aminouracil
-
Sodium Nitrite
-
Acetic Acid
Procedure:
-
Suspend 5-aminouracil in acetic acid.
-
Cool the suspension in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution can be used directly in subsequent reactions, such as Sandmeyer-type reactions to introduce various substituents at the C5 position.[3]
Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a key reaction pathway and a general experimental workflow for studying the reactivity of these aminouracils.
Caption: Electrophilic bromination pathway of this compound.
Caption: A generalized workflow for comparing aminouracil reactivity.
Conclusion
The reactivity of this compound and 5-aminouracil, while both rooted in the nucleophilic character of the aminouracil core, exhibits distinct patterns. This compound's propensity for electrophilic substitution at the C5 position makes it a valuable synthon for introducing a wide range of functionalities at this site. In contrast, the reactivity of 5-aminouracil is often centered around the transformations of its exocyclic amino group, which can be leveraged to introduce diversity at the C5 position through multi-step sequences.
For drug development professionals, these differences are critical. The choice between this compound and 5-aminouracil as a starting material will depend on the desired substitution pattern of the final drug candidate. A thorough understanding of their respective reactivities, as outlined in this guide, will enable more efficient and predictable synthetic routes, ultimately accelerating the discovery of new and effective therapeutics. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reaction rates of these two important building blocks.
References
- 1. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 6-Aminouracil Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various 6-aminouracil derivatives, supported by experimental data. This compound and its derivatives are recognized for their wide-ranging therapeutic potential, including anticancer, antiviral, and enzyme-inhibiting properties. [1][2][3] This document consolidates key findings to aid in the evaluation and selection of these compounds for further investigation.
Anticancer and Enzyme Inhibitory Activities
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and to modulate the activity of enzymes implicated in cancer progression.
In Vitro Cytotoxicity against Prostate Cancer (PC3) Cell Line
Several this compound derivatives have demonstrated notable cytotoxic effects against the human prostate cancer cell line, PC3. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the Sulforhodamine B (SRB) assay. A lower IC50 value signifies greater potency.
| Compound ID | Derivative Class | IC50 (µM) vs. PC3 Cells | Reference |
| 1 | This compound (Parent Compound) | 362 | [4] |
| 3a | Pyrimidine-2-thione derivative | 43.95 | [4] |
| 3c | Pyrimidine-2-thione derivative | 79.20 | [4] |
| 4 | Chloroacetyl derivative | 21.21 | [4] |
| 5a | Substituted furan derivative | 7.02 | [4] |
| 5b | Substituted furan derivative | 8.57 | [4] |
| 6 | Pyrrolidinone derivative | 38.73 | [4] |
| Doxorubicin | (Reference Drug) | 0.93 | [4] |
Cathepsin B Inhibition
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is associated with tumor invasion and metastasis. The inhibitory activity of this compound derivatives against this enzyme suggests a potential mechanism for their anticancer effects.
| Compound ID | Derivative Class | % Inhibition of Cathepsin B | Reference |
| 5a | Substituted furan derivative | >50% | [4] |
| 5b | Substituted furan derivative | >50% | [4] |
| 7a | Not Specified in Abstract | >50% | [4] |
| 11a | Not Specified in Abstract | >50% | [4] |
| 12a | Not Specified in Abstract | >50% | [4] |
| 17 | Phenyl thiourea derivative | 82.3% | [4] |
| Doxorubicin | (Reference Drug) | 18.7% | [4] |
In Vivo Antitumor Activity in P388 Leukemia Model
The in vivo efficacy of this compound derivatives has been assessed in preclinical models, such as the P388 leukemia mouse model. The percentage of treated to control survival time (% T/C) is a key metric, with a value ≥ 125 generally considered indicative of significant antitumor activity.
| Compound | % T/C in P388 Leukemia Model | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | 124 | [5][6] |
Inhibition of Bacterial DNA Polymerase IIIC
Certain substituted 6-anilinouracils have been identified as potent and selective inhibitors of DNA polymerase IIIC (pol IIIC) in Gram-positive bacteria.[7][8] This enzyme is essential for bacterial DNA replication, making it an attractive target for novel antibacterial agents. The 6-(3-ethyl-4-methylanilino) group, in particular, has been shown to maximize the inhibitory potency against pol IIIC from Bacillus subtilis. While basic amino substituents on the uracil ring at the 3-position increased pol IIIC inhibition, they paradoxically decreased overall antibacterial activity. The most effective antibacterial agents in this class were found to be those with simple hydroxybutyl and methoxybutyl derivatives, as well as hydrophobically substituted piperidinylbutyl derivatives.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the protocols for the key assays mentioned.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate under standard conditions.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.
-
Cell Fixation: After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for at least one hour.[9]
-
Staining: Remove the TCA solution, wash the plates with 1% acetic acid, and then stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[1][9]
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.[9]
-
Solubilization: Air-dry the plates and then add a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 540-565 nm using a microplate reader. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. assaygenie.com [assaygenie.com]
- 7. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
validation of experimental results for 6-Aminouracil reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of reactions involving 6-aminouracil, with a focus on the Knoevenagel condensation. It offers a side-by-side analysis with a common alternative, barbituric acid, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.
Data Presentation: Performance Comparison in Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for C-C bond formation, widely used in the synthesis of heterocyclic compounds with potential therapeutic applications. Both this compound and barbituric acid are effective substrates for this reaction when reacted with various aromatic aldehydes. The following tables summarize the reported yields for the synthesis of 5-arylmethylene derivatives.
Table 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes
| Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | FeCl₃·6H₂O / Water | 10 | 92 | [1] |
| 4-Chlorobenzaldehyde | FeCl₃·6H₂O / Water | 8 | 95 | [1] |
| 4-Methoxybenzaldehyde | FeCl₃·6H₂O / Water | 12 | 88 | [1] |
| 4-Nitrobenzaldehyde | FeCl₃·6H₂O / Water | 6 | 96 | [1] |
| 2-Chlorobenzaldehyde | FeCl₃·6H₂O / Water | 10 | 90 | [1] |
Table 2: Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes
| Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | CuO Nanoparticles / Solvent-free | 0.5 | 94 | [2] |
| 4-Chlorobenzaldehyde | CuO Nanoparticles / Solvent-free | 0.4 | 96 | [2] |
| 4-Methoxybenzaldehyde | CuO Nanoparticles / Solvent-free | 0.6 | 92 | [2] |
| 4-Nitrobenzaldehyde | CuO Nanoparticles / Solvent-free | 0.3 | 98 | [2] |
| 2-Chlorobenzaldehyde | CuO Nanoparticles / Solvent-free | 0.5 | 91 | [2] |
| 4-Bromobenzaldehyde | Acetic acid / Ethanol | 1.2 | 82 | [3] |
| 4-Fluorobenzaldehyde | Grinding | 0.1 | 92 | [4] |
Comparative Analysis:
Studies have shown that both this compound and barbituric acid exhibit similar efficacy in the synthesis of 5-alkyl/arylidenebarbituric acids via Knoevenagel condensation.[1] The choice between the two starting materials may, therefore, depend on other factors such as the desired downstream modifications, solubility, or cost. The reaction conditions, including the choice of catalyst and solvent, play a significant role in the reaction efficiency and yield for both substrates. Recent green chemistry approaches, such as using water as a solvent or solvent-free conditions with nanoparticle catalysts, have shown excellent yields and shorter reaction times for barbituric acid.[2]
Experimental Protocols
Detailed methodologies for the Knoevenagel condensation using this compound and barbituric acid are provided below.
Protocol 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes using FeCl₃·6H₂O in Water
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), and FeCl₃·6H₂O (10 mol%) in water (10 mL) is placed in a round-bottom flask.
-
The reaction mixture is stirred at reflux for the time specified in Table 1.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 5-arylmethylenebarbituric acid derivative.
Protocol 2: Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes using CuO Nanoparticles (Solvent-Free)
Materials:
-
Barbituric acid
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Copper oxide (CuO) nanoparticles
-
Ethyl acetate (for workup)
-
n-Hexane (for TLC)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and CuO nanoparticles (100 mg) is placed in a flask.
-
If the aldehyde is a solid, it should be wetted with a minimal amount of ethanol.
-
The mixture is stirred at high speed at room temperature for the time specified in Table 2.
-
The reaction progress is monitored by TLC (ethyl acetate:n-hexane 7:3).
-
After completion, the solid product is dissolved in 10 mL of ethyl acetate.
-
The catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The pure product is obtained by recrystallization.[2]
Visualizing Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key signaling pathway relevant to the application of this compound derivatives.
Caption: Experimental workflow for Knoevenagel condensation.
Derivatives of this compound have shown significant potential in drug development, particularly as inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), a critical enzyme for DNA replication in Gram-positive bacteria.[5] This makes them attractive candidates for novel antibiotics.
Caption: Inhibition of DNA Polymerase IIIC by this compound derivatives.
Conclusion
The validation of experimental results for this compound reactions, particularly the Knoevenagel condensation, demonstrates its utility as a versatile starting material for the synthesis of biologically active heterocyclic compounds. Its performance is comparable to that of barbituric acid, offering researchers a viable alternative in their synthetic strategies. The development of derivatives targeting specific cellular pathways, such as bacterial DNA replication, underscores the importance of this compound in medicinal chemistry and drug discovery. The provided protocols and visual aids are intended to facilitate the replication and further exploration of these important reactions.
References
Spectroscopic Analysis of 6-Aminouracil: A Comparative Guide to ¹H and ¹³C NMR Data
For researchers and professionals in drug development, a thorough understanding of the structural features of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 6-aminouracil, a key heterocyclic compound, benchmarked against its parent molecule, uracil.
This comparison aims to highlight the influence of the amino substituent on the magnetic environment of the pyrimidine ring protons and carbons. Due to a lack of readily available experimental NMR data for 5-aminouracil in the public domain, a direct comparison with this isomer is not included in this guide.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and uracil, recorded in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is commonly used for these compounds due to their good solubility.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-5 | 4.43 | Singlet |
| -NH₂ | 6.16 | Broad Singlet | |
| N¹-H | ~9.9 (Broad) | Broad Singlet | |
| N³-H | Not explicitly assigned | - | |
| Uracil | H-5 | 5.47 | Doublet |
| H-6 | 7.41 | Doublet | |
| N¹-H | 10.82 | Singlet | |
| N³-H | 11.02 | Singlet |
Note: The chemical shifts for the N-H protons of this compound can be broad and may exchange with residual water in the solvent.
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~151 |
| C-4 | ~163 | |
| C-5 | ~75 | |
| C-6 | ~153 | |
| Uracil | C-2 | 151.8 |
| C-4 | 164.5 | |
| C-5 | 100.9 | |
| C-6 | 142.7 |
Note: The assignments for this compound are based on typical chemical shift ranges for similar structures and may require further 2D NMR experiments for unambiguous confirmation.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of uracil derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the uracil derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, gently warm the sample or use a vortex mixer to ensure complete dissolution.
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed for the DMSO-d₆ solvent.
-
For ¹H NMR, a standard single-pulse experiment is used.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically employed to obtain singlets for all carbon signals and improve the signal-to-noise ratio.
3. ¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: zg30
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 16-20 ppm
-
Temperature: 298 K
4. ¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the identification and characterization of a compound like this compound can be visualized as follows:
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Aminouracil
For researchers, scientists, and drug development professionals, understanding the structural intricacies of molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a detailed fingerprint of a compound's composition through its fragmentation pattern. This guide offers a comprehensive analysis of the mass spectrometry fragmentation of 6-aminouracil, presenting quantitative data, detailed experimental protocols, and a comparative assessment with related uracil derivatives to support research and drug development efforts.
Executive Summary
This guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound, a substituted pyrimidine of significant interest in various research fields. Through a compilation of experimental data, this document outlines the characteristic fragment ions produced upon ionization, offering insights into the molecule's structural stability and degradation pathways. Furthermore, a comparative analysis with uracil and 5-fluorouracil highlights the influence of substituent groups on the fragmentation process. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) are provided to ensure reproducibility. Visual diagrams generated using DOT language illustrate the fragmentation pathways and experimental workflows, facilitating a deeper understanding of the underlying chemical principles.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer reveals a series of characteristic ions that provide valuable structural information. The molecular ion ([M]+•) of this compound (m/z 127) undergoes a series of fragmentation steps, primarily involving the loss of small neutral molecules.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the mass spectrum of this compound, their mass-to-charge ratio (m/z), and their relative intensity.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 127 | 100 | [M]+• (Molecular Ion) |
| 111 | Moderate | [M - NH2]+• |
| 110 | Moderate | [M - NH3]+• |
| 85 | High | [M - HNCO]+• |
| 84 | Moderate | [M - HNCO - H]+ |
| 68 | Moderate | [C3H4N2O]+• |
| 56 | Low | [C2H4N2]+• |
| 43 | Moderate | [C2H3O]+ |
Comparative Analysis: this compound vs. Uracil and 5-Fluorouracil
To understand the influence of the amino group at the 6-position, it is insightful to compare the fragmentation pattern of this compound with that of its parent compound, uracil, and another substituted derivative, 5-fluorouracil.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 127 | 111 (-NH2), 110 (-NH3), 85 (-HNCO) |
| Uracil | 112 | 69 (-HNCO), 42 (-HNCO, -HCN)[1] |
| 5-Fluorouracil | 130 | 87 (-HNCO), 60 (-HNCO, -HCN) |
The presence of the amino group in this compound introduces unique fragmentation pathways, such as the loss of an amino radical (-NH2) or ammonia (-NH3), which are not observed in uracil or 5-fluorouracil. The primary fragmentation pathway for all three compounds involves the characteristic loss of isocyanic acid (HNCO), a hallmark of the uracil ring structure.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for obtaining the mass spectrum of this compound using two common ionization techniques.
Electron Ionization (EI) Mass Spectrometry Protocol
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) Protocol
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an ESI source.
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
Precursor Ion Selection: m/z 128 (for the protonated molecule [M+H]+).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase conditions.
Visualizing Fragmentation and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in their analytical endeavors, facilitating the accurate identification and characterization of this and related compounds.
References
A Comparative Guide to Identifying 6-Aminouracil Functional Groups using Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of 6-aminouracil, offering a valuable tool for its identification and characterization. By comparing its spectral features with related pyrimidine bases, uracil and cytosine, this document highlights the key vibrational signatures of this compound's functional groups. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist in the accurate interpretation of IR spectra in a research and development setting.
Understanding the Vibrational Landscape of this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule and detailed information about its functional groups.
This compound, a derivative of uracil, possesses a rich vibrational spectrum due to its various functional groups, including the pyrimidine ring, carbonyl groups (C=O), amine group (NH₂), and imide groups (N-H). The position, intensity, and shape of the absorption bands corresponding to these groups are crucial for the molecule's identification.
Comparative Analysis of Infrared Spectra
The following table summarizes the key infrared absorption frequencies for this compound and compares them with those of uracil and the isomeric 5-aminouracil. This comparison is essential for distinguishing this compound from its structural relatives.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 5-Aminouracil (cm⁻¹) | Uracil (cm⁻¹) |
| Amine (NH₂) / Imide (N-H) | N-H Stretching | Broad bands in the 3400-3100 region | 3380 (asymmetric stretch), 3290 (symmetric stretch)[1] | N-H stretching typically observed in the 3200-3000 region[2] |
| NH₂ Scissoring | 1659[3] | 1670[1] | - | |
| Carbonyl (C=O) | C=O Stretching | 1735[3] | 1755, 1715[1] | Strong absorptions in the 1700-1600 region[2] |
| Pyrimidine Ring | Ring Stretching | 1596, 1388, 1289, 1048, 979[3] | - | Vibrational modes of the aromatic ring are observed around 1007 cm⁻¹ and 1244 cm⁻¹ |
| C-H Stretching | - | 3065[1] | C-H stretching can be observed around 3100-3000 cm⁻¹ |
Key Observations:
-
The presence of the amino group in this compound introduces characteristic N-H stretching and scissoring vibrations that are absent in uracil.
-
The C=O stretching frequency in this compound is observed at 1735 cm⁻¹, which can be compared to the corresponding vibrations in uracil and 5-aminouracil to understand the electronic effects of the amino group's position on the pyrimidine ring.[1][2][3]
-
The pyrimidine ring vibrations provide a complex but characteristic pattern that can be used for fingerprinting the molecule.[3]
Experimental Protocols for Infrared Spectroscopy
Accurate and reproducible IR spectra are contingent on proper sample preparation. For solid samples like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr.
Protocol:
-
Grinding: Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder into a pellet die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Analysis: Collect the IR spectrum of the sample.
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for identifying the functional groups of this compound using infrared spectroscopy.
References
A Comparative Guide to the Efficacy of 6-Aminouracil-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
6-Aminouracil, a pyrimidine derivative, serves as a versatile scaffold for the development of a diverse range of therapeutic agents. Its derivatives have been investigated for their potential to inhibit various enzymes implicated in diseases such as cancer and bacterial infections. This guide provides a comparative analysis of the efficacy of different this compound-based inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Inhibition of Thymidine Phosphorylase
Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine metabolism and is also an important factor in angiogenesis. Its inhibition is a key strategy in cancer therapy. Several this compound derivatives have been evaluated as TP inhibitors.
Quantitative Efficacy Data
| Compound | Target | Inhibition Metric | Value | Reference |
| 6-imidazolylmethyl-5-fluorouracil | Thymidine Phosphorylase | Ki | 51 nM | [1] |
| This compound | Thymidine Phosphorylase | Competitive Inhibitor | - | [2] |
| 5-bromouracil | Thymidine Phosphorylase | Competitive Inhibitor | - | [2] |
| 5-nitrouracil | Thymidine Phosphorylase | Competitive Inhibitor | - | [2] |
| 5-fluorouracil | Thymidine Phosphorylase | Competitive Inhibitor | - | [2] |
| 4,6-dihydroxy-5-nitropyrimidine | Thymidine Phosphorylase | Competitive Inhibitor | - | [2] |
| allyloxymethylthymine | Thymidine Phosphorylase | Uncompetitive Inhibitor | - | [2] |
| 6-benzyl-2-thiouracil | Thymidine Phosphorylase | Mixed Inhibitor | - | [2] |
Experimental Protocol: Thymidine Phosphorylase Inhibition Assay
A common method to assess the inhibitory potential of compounds against thymidine phosphorylase involves monitoring the phosphorolysis of thymidine.
-
Enzyme Preparation: Partially purified thymidine phosphorylase is obtained from sources such as human uterine leiomyomas.[2]
-
Reaction Mixture: The assay mixture typically contains the enzyme, thymidine (substrate), and phosphate in a suitable buffer.
-
Inhibitor Addition: The this compound-based inhibitor is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature.
-
Detection: The conversion of thymidine to thymine and 2-deoxy-α-D-ribose 1-phosphate is monitored. This can be achieved using various techniques, including spectrophotometry, by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: The rate of the reaction is determined in the presence and absence of the inhibitor. This data is then used to calculate inhibition parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant).
Mechanism of Action: Thymidine Phosphorylase Inhibition
Caption: Inhibition of Thymidine Phosphorylase by this compound Derivatives.
Inhibition of DNA Polymerase IIIC in Gram-Positive Bacteria
Certain substituted 6-anilinouracils have demonstrated potent and selective inhibition of DNA polymerase IIIC (pol IIIC) in Gram-positive bacteria, making them promising candidates for novel antibacterial agents.[3]
Quantitative Efficacy Data
The development of these inhibitors focused on optimizing two key features: the anilino substituents for pol IIIC binding and the 3-substituents on the uracil ring for antibacterial activity.[3] The 6-(3-ethyl-4-methylanilino) group was found to maximize the potency of pol IIIC inhibition.[3] While specific IC50 or Ki values are not detailed in the provided abstracts, the studies highlight the structure-activity relationships that guide the design of these potent inhibitors. For instance, basic amino substituents on the 3-position butyl chain increased pol IIIC inhibition but decreased overall antibacterial activity, whereas simple hydroxybutyl and methoxybutyl derivatives were among the most potent antibacterials.[3]
Experimental Protocol: DNA Polymerase IIIC Inhibition Assay
-
Enzyme Source: DNA polymerase IIIC is purified from Gram-positive bacteria, such as Bacillus subtilis.[3]
-
Assay Components: The reaction mixture includes the purified enzyme, a DNA template-primer, deoxynucleoside triphosphates (dNTPs, one of which is radiolabeled), and a suitable buffer containing magnesium ions.
-
Inhibitor Treatment: The 6-anilinouracil derivatives are added to the assay mixture at various concentrations.
-
Reaction and Termination: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature. It is then terminated by the addition of an acid or a chelating agent.
-
Quantification: The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured, typically by scintillation counting after precipitation of the DNA.
-
Analysis: The percentage of inhibition is calculated by comparing the incorporation of radioactivity in the presence of the inhibitor to the control (no inhibitor). This data is then used to determine the IC50 value.
Experimental Workflow: Screening for Antibacterial Activity
Caption: Workflow for Identifying Potent 6-Anilinouracil Antibacterial Agents.
Anticancer Activity and Cathepsin B Inhibition
Derivatives of this compound have also been synthesized and evaluated for their cytotoxic effects against cancer cells, with some compounds showing inhibitory activity against cathepsin B, a protease involved in tumor progression and metastasis.[4][5]
Quantitative Efficacy Data
| Compound | Cell Line | IC50 (µM) | Cathepsin B Inhibition (%) | Reference |
| This compound | PC3 | 362 | - | [4] |
| Compound 3a (pyrimidine-2-thione derivative) | PC3 | 43.95 | 38.8 | [4][6] |
| Compound 3c (pyrimidine-2-thione derivative) | PC3 | 79.20 | 10.0 | [4][6] |
| Compound 4 (chloroacetyl derivative) | PC3 | 21.21 | 48.8 | [4][6] |
| Compound 5a (furan derivative) | PC3 | Active | 52.2 | [4][6] |
| Compound 5b (furan derivative) | PC3 | Active | 57.62 | [4][6] |
| Compound 7a (quinoxaline derivative) | PC3 | Active | 56.3 | [4][6] |
| Compound 11a (4-chlorophenyl Schiff base) | PC3 | Active | 54.6 | [4][6] |
| Compound 12a (thiazolidinone derivative) | PC3 | Active | 59.0 | [4][6] |
| Compound 17 (phenyl thiourea derivative) | PC3 | Active | 82.3 | [4][6] |
| Doxorubicin (Reference) | PC3 | - | 18.7 | [4][6] |
Note: "Active" indicates that the compound was among the most active in the initial cytotoxicity screen, leading to further evaluation for cathepsin B inhibition.
Experimental Protocol: In-Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Culture: Prostate cancer cells (PC3 cell line) are cultured in appropriate media and conditions.[5]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for a specified period to allow the compounds to exert their effects.
-
Cell Fixation: The cells are fixed, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of living cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.[4]
Experimental Protocol: Cathepsin B Inhibition Assay
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibitory effect of the compounds on cathepsin B activity.[5]
-
Procedure: The assay involves incubating purified cathepsin B with its substrate in the presence and absence of the test compounds.
-
Detection: The product of the enzymatic reaction is detected, often through a colorimetric or fluorometric signal.
-
Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control.[6]
Signaling Pathway: Role of Cathepsin B in Cancer Progression
Caption: Role of Cathepsin B in Tumor Progression and its Inhibition.
Inhibition of Histone Lysine Demethylases
While the initial search did not yield specific this compound derivatives that are potent inhibitors of histone lysine demethylases (KDMs), this class of enzymes represents a promising area for the application of novel small molecule inhibitors. KDMs are involved in the regulation of gene expression and are often dysregulated in cancer.[7][8][9] The development of inhibitors for these enzymes is an active area of research.[10]
Histone demethylases are broadly categorized into two main families: the FAD-dependent amine oxidases (e.g., LSD1/KDM1A) and the Fe(II) and α-ketoglutarate-dependent dioxygenases (e.g., JmjC domain-containing proteins). The design of inhibitors often focuses on targeting the specific catalytic mechanisms of these enzyme families.[8]
Further research could explore the potential of the this compound scaffold to generate specific and potent inhibitors of various KDM subfamilies, such as KDM4, KDM5, and KDM6, which are implicated in a range of cancers.[7]
This guide provides a snapshot of the current understanding of the efficacy of this compound-based inhibitors against various biological targets. The versatility of the this compound scaffold continues to make it an attractive starting point for the development of novel therapeutic agents.
References
- 1. 6-substituted 5-fluorouracil derivatives as transition state analogue inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
Unveiling the Therapeutic Potential of 6-Aminouracil Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-aminouracil analogs, detailing their structure-activity relationships (SAR) across various therapeutic areas. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Modifications at the C5 and C6 positions of the uracil ring, as well as at the N1 and N3 atoms, have yielded potent inhibitors of various enzymes and promising candidates for the treatment of cancer, bacterial infections, and other diseases. This guide synthesizes findings from multiple SAR studies to provide a clear overview of the key structural features influencing the biological activity of these compounds.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound analogs has been explored in several key areas, including oncology, bacteriology, and virology. The following sections present a comparative analysis of their activity, supported by quantitative data.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as cathepsin B and thymidine phosphorylase.
A notable study investigated a series of this compound analogs with diverse heterocyclic substitutions at the C6 position for their cytotoxicity against the human prostate cancer cell line (PC3). The in-vitro sulforhodamine-B (SRB) assay was employed to determine the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of this compound Analogs against PC3 Prostate Cancer Cells [1]
| Compound | Substitution at C6 | IC50 (µM) |
| Doxorubicin (Reference) | - | 0.93 |
| 3a | 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 43.95 |
| 4 | Chloroacetylamino | 21.21 |
| 5a | Furan-2-carboxamido | 7.02 |
| 5b | 5-Methylfuran-2-carboxamido | 8.57 |
| 6 | Pyrrolidin-2-one | 38.73 |
| 7a | Quinoxalin-2-ylamino | 2.31 |
Structure-Activity Relationship Highlights:
-
The attachment of a quinoxaline ring through an amino bridge at the C6 position (compound 7a ) resulted in potent anticancer activity.
-
Analogs with furan carboxamido substituents (5a and 5b ) exhibited moderate to good cytotoxicity.
-
The presence of a pyrimidine-2-thione ring (3a ) or a simple chloroacetylamino group (4 ) also conferred notable activity.
Furthermore, several of these cytotoxic compounds were evaluated for their ability to inhibit cathepsin B, a lysosomal cysteine protease implicated in tumor invasion and metastasis.
Table 2: Cathepsin B Inhibition by Selected this compound Analogs [1]
| Compound | Substitution at C6 | Inhibition (%) |
| Doxorubicin (Reference) | - | 18.7 |
| 5a | Furan-2-carboxamido | >50 |
| 5b | 5-Methylfuran-2-carboxamido | >50 |
| 7a | Quinoxalin-2-ylamino | >50 |
| 11a | 4-Chlorobenzylideneamino | >50 |
| 12a | 4-Oxo-2-thioxo-thiazolidin-5-yl | >50 |
| 17 | Phenylthioureido | 82.3 |
Structure-Activity Relationship Highlights:
-
The phenylthioureido derivative (17 ) was the most potent inhibitor of cathepsin B, significantly outperforming the reference drug doxorubicin.
-
Several other analogs with diverse substituents also demonstrated substantial inhibitory activity against this enzyme.
Antibacterial Activity
A significant area of research for this compound analogs has been their development as inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria. This provides a selective target with no counterpart in mammalian cells.
Structure-activity relationship studies have focused on 6-anilinouracil derivatives, exploring the impact of substituents on both the aniline ring and the uracil scaffold.
Table 3: Inhibition of Bacillus subtilis DNA Polymerase IIIC and Antibacterial Activity of 6-Anilinouracil Analogs [2][3][4]
| Compound | R (at N3 of Uracil) | Anilino Substituent | Ki (µM) for Pol IIIC Inhibition |
| 1 | H | 3-ethyl-4-methyl | - |
| 2 | 4-hydroxybutyl | 3-ethyl-4-methyl | 0.4 |
| 3 | 4-methoxybutyl | 3-ethyl-4-methyl | 2.8 |
| 4 | 3-hydroxypropyl | 3-ethyl-4-methyl | 0.8 |
Structure-Activity Relationship Highlights:
-
The 6-(3-ethyl-4-methylanilino) group was found to be optimal for potent Pol IIIC inhibition.
-
Substitution at the N3 position of the uracil ring with hydrophilic groups like hydroxyalkyl and methoxyalkyl chains maintained or improved inhibitory activity.
-
Basic amino substituents on the N3-alkyl chain increased Pol IIIC inhibition but paradoxically decreased antibacterial activity, suggesting potential issues with cell permeability or other cellular interactions.
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine nucleoside metabolism and is also an angiogenic factor. Its inhibition is a therapeutic strategy for cancer. Several 6-substituted uracil analogs have been identified as potent TP inhibitors.
Table 4: Inhibition of Thymidine Phosphorylase by 6-Substituted Uracil Analogs [5][6]
| Compound | Substitution at C6 | Ki (nM) |
| AEAC | (2-aminoethyl)amino-5-chloro | 165 |
| TPI | (2-iminopyrrolidin-1-yl)methyl-5-chloro | 17 |
Structure-Activity Relationship Highlights:
-
The presence of a chlorine atom at the C5 position of the uracil ring appears to be beneficial for TP inhibitory activity.
-
A side chain containing an amino group at the C6 position is a common feature of these potent inhibitors. The cyclic iminopyrrolidinyl moiety in TPI leads to a significant increase in potency compared to the acyclic aminoethylamino group in AEAC.
Antiviral and Anti-inflammatory Activities
The therapeutic potential of this compound analogs extends to antiviral and anti-inflammatory applications. While extensive SAR studies in these areas are less common, some promising activities have been reported.
Table 5: Antiviral and Anti-inflammatory Activity of Pyrimidine Derivatives [7][8]
| Compound Class | Biological Activity | Target/Assay | IC50 |
| Uracil derivatives | Anti-HIV-1 | HIV p24 assay | 62.5 - 191.5 µg/mL |
| Pyrimidine derivatives | Anti-inflammatory | COX-2 Inhibition | 3.5 - 9.47 µM |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate evaluation and comparison of compound activities. Below are the methodologies for the key assays cited in this guide.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate until they adhere and are in a logarithmic growth phase.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 540-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value from the concentration-response curve.
Cathepsin B Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of cathepsin B.
-
Reagent Preparation: Prepare a 1x Cathepsin Buffer. Dilute the Cathepsin B enzyme and the fluorogenic substrate in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., E-64) in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted Cathepsin B to the wells of a 96-well plate, followed by the addition of the test inhibitors or control. Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Start the reaction by adding the diluted fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/390 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 or Ki value.
DNA Polymerase IIIC Inhibition Assay
This assay determines the inhibitory effect of compounds on the DNA synthesis activity of bacterial DNA polymerase IIIC.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), activated DNA template-primer, and the purified DNA polymerase IIIC enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow DNA synthesis.
-
Reaction Termination: Stop the reaction by adding a solution like cold trichloroacetic acid (TCA) to precipitate the DNA.
-
Quantification of DNA Synthesis: Collect the precipitated DNA on a filter, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of DNA synthesis in the presence of the inhibitor relative to the control (no inhibitor). Calculate the percentage of inhibition and determine the IC50 or Ki values.
Thymidine Phosphorylase (TP) Activity Assay
This assay measures the enzymatic activity of TP by quantifying the conversion of thymidine to thymine.
-
Sample Preparation: Prepare cell or tissue homogenates containing the TP enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-arsenate), thymidine as the substrate, and the enzyme preparation. For inhibitor studies, pre-incubate the enzyme with the test compounds.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 0.3 M NaOH) or acid (e.g., perchloric acid).
-
Product Quantification: Measure the amount of thymine produced. This can be done spectrophotometrically by measuring the change in absorbance at a specific wavelength or by using High-Performance Liquid Chromatography (HPLC) with UV detection for better separation and quantification.
-
Data Analysis: Calculate the TP activity based on the amount of thymine produced per unit of time and protein concentration. For inhibition studies, determine the percentage of inhibition and calculate IC50 or Ki values.
Visualizing Mechanisms of Action
Understanding the mechanism of action at a molecular and cellular level is critical for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by this compound analogs.
Inhibition of Bacterial DNA Replication by 6-Anilinouracils
6-Anilinouracils act as specific inhibitors of DNA polymerase IIIC, the primary replicative enzyme in many Gram-positive bacteria. This inhibition halts DNA synthesis, leading to bacterial cell death.
Downstream Effects of Cathepsin B Inhibition in Cancer
Cathepsin B is a protease that, when overexpressed in cancer, contributes to the degradation of the extracellular matrix (ECM), promoting invasion and metastasis. Its inhibition can block these processes and may also induce apoptosis.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors for a range of biological targets. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field, facilitating the comparison of existing analogs and guiding the design of future drug candidates with improved efficacy and safety profiles. The visualization of the mechanisms of action further aids in understanding the molecular basis of their therapeutic effects. Continued exploration of the chemical space around the this compound nucleus holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Aminouracil Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various 6-aminouracil derivatives, supported by experimental data. We delve into their performance both in controlled laboratory settings (in vitro) and within living organisms (in vivo), offering insights into their potential as therapeutic agents.
The uracil scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Among these, this compound derivatives have emerged as a particularly promising class of compounds. This guide synthesizes findings from multiple studies to present a clear comparison of their efficacy, detailing the experimental conditions under which these activities were observed.
In Vitro Activity: Cytotoxicity Against Cancer Cell Lines
The initial screening of potential anticancer agents typically involves assessing their ability to kill cancer cells in a laboratory setting. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%. A lower IC₅₀ value indicates a higher potency.
Several studies have evaluated the in vitro cytotoxic effects of newly synthesized this compound derivatives against various human cancer cell lines. The sulforhodamine-B (SRB) assay is a common method used for this purpose, providing a quantitative measure of drug-induced cytotoxicity.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Prostate Cancer (PC3) Cell Line [2]
| Compound | Modification on this compound Core | IC₅₀ (µM) |
| Doxorubicin (Reference) | - | 0.93 |
| 3a | Pyrimidine-2-thione ring via amino bridge | 43.95 |
| 3c | Pyrimidine-2-thione ring via amino bridge | 79.20 |
| 4 | Chloroacetylation of the amino group | 21.21 |
| 5a | Substituted furan ring via amino bridge | 7.02 |
| 5b | Substituted furan ring via amino bridge | 8.57 |
| 6 | Direct attachment of a pyrrolidinone ring | 38.73 |
As shown in Table 1, derivatives with a substituted furan ring (5a and 5b) demonstrated the most promising cytotoxic activity against the PC3 prostate cancer cell line, although they were less potent than the standard chemotherapeutic drug, Doxorubicin.[2]
Further studies have explored derivatives with different substitutions. For instance, two 5-cinnamoyl-6-aminouracil derivatives exhibited cytotoxic activity against L1210 leukemia cells in vitro.[3]
In Vivo Activity: Antitumor Efficacy in Animal Models
While in vitro studies are crucial for initial screening, in vivo testing in animal models is a critical step to evaluate a compound's efficacy and safety in a whole organism. The P388 leukemia mouse model is a standard preclinical assay for assessing potential anticancer agents.[4] A key parameter from this model is the percentage of increase in lifespan of treated mice compared to an untreated control group (% T/C). A % T/C value of ≥ 125 is generally considered indicative of significant antitumor activity.[4]
Table 2: In Vivo Antitumor Activity of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil in the P388 Leukemia Mouse Model [3][4]
| Compound | Administration Route | % T/C |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Intraperitoneal (i.p.) | 124 |
The data in Table 2 indicates that 1,3-Dimethyl-5-cinnamoyl-6-aminouracil shows significant in vivo activity against P388 leukemia, nearing the threshold for a highly active agent.[3][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro Cytotoxicity: Sulforhodamine-B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
Caption: Workflow of the Sulforhodamine-B (SRB) assay for in vitro cytotoxicity testing.
In Vivo Antitumor Activity: P388 Leukemia Model[4]
This model is a standard for evaluating the efficacy of potential anticancer agents.
-
Animal Model: DBA/2 or B6D2F1 mice are commonly used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.
-
Treatment: The test compound (e.g., 1,3-Dimethyl-5-cinnamoyl-6-aminouracil) is administered, typically intraperitoneally, at a specified dose and schedule, usually starting 24 hours after tumor inoculation.
-
Control Groups: A control group receives the vehicle used to dissolve the test compound, and reference drug groups are treated with known effective agents (e.g., Doxorubicin).
-
Monitoring: The survival time of the mice in each group is recorded.
-
Data Analysis: The % T/C is calculated as (Median survival time of treated group / Median survival time of control group) x 100.
Proposed Mechanisms of Action
The biological activity of this compound derivatives is thought to stem from various mechanisms, including their ability to interact with DNA and inhibit key enzymes.
DNA Intercalation
Some 5-cinnamoyl-6-aminouracils have been found to adopt an extended planar conformation, which allows them to insert themselves between the base pairs of DNA.[3] This intercalation can disrupt DNA replication and transcription, leading to cell death.
Caption: Proposed mechanism of DNA intercalation by planar this compound derivatives.
Enzyme Inhibition
Certain this compound derivatives have been shown to inhibit specific enzymes involved in cancer progression. For example, some derivatives exhibit inhibitory activity against cathepsin B, an enzyme implicated in tumor invasion and metastasis.[2][5] Others have been identified as inhibitors of DNA polymerase IIIC, which is essential for bacterial growth, highlighting their potential as antibacterial agents.[6]
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide demonstrates their potential as anticancer agents, with several compounds exhibiting significant in vitro cytotoxicity and at least one derivative showing promising in vivo antitumor activity. The diverse mechanisms of action, including DNA intercalation and enzyme inhibition, offer multiple avenues for further drug design and optimization. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate the safety and efficacy of the most promising candidates.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Aminouracil: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Aminouracil, a pyrimidine derivative used in various research applications. Adherence to these procedures is vital to ensure compliance with regulations and to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound or its waste.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield if there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program, coordinated with your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this compound down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, weigh boats, and paper towels, in a designated, compatible, and properly sealed hazardous waste container.[3][4] Plastic containers are often preferred to minimize the risk of breakage.[3]
-
Liquid Waste: For solutions containing this compound, use a dedicated and compatible container for aqueous chemical waste.[4]
-
Segregation: It is crucial to segregate this compound waste from other waste streams, particularly from incompatible materials such as strong acids and oxidizing agents, to prevent hazardous reactions.[4]
2. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[4]
-
Include any known hazard symbols (e.g., harmful).
-
Ensure the date of waste accumulation is recorded on the label.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4]
-
The storage area should be away from incompatible materials.
-
Follow your institution's guidelines for the maximum volume of hazardous waste allowed in a satellite accumulation area.
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, as pyrimidine is soluble) capable of removing the chemical residue.[3]
-
The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing and allowing it to air-dry, deface all labels on the container. The container may then be disposed of as regular trash, in accordance with your institution's policies.[3]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's hazardous waste management plan, arrange for collection and disposal through your EHS office or a certified chemical waste disposal company.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 6-Aminouracil
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 6-Aminouracil, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 873-83-6
-
Molecular Formula: C₄H₅N₃O₂[1]
Hazard Summary: this compound is classified as a hazardous chemical. It is harmful if swallowed (Acute toxicity, Oral - Category 4), causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Glasses | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Wear appropriate protective gloves. Nitrile gloves are a suitable option. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 (US) or type P1 (EN143) respirator filter is recommended, especially when handling the powder and if dust may be generated.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is strongly recommended.
-
Locate the nearest eyewash station and safety shower and confirm they are operational before beginning work.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container for this compound and contaminated materials.
2. Donning PPE:
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on safety goggles or glasses.
-
Put on gloves, ensuring they fit properly and cover the cuffs of the lab coat.
-
If there is a risk of inhaling dust, put on the respirator.
3. Handling this compound Powder:
-
Work within the chemical fume hood.
-
Carefully open the container to minimize the generation of dust.
-
Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid scooping directly from the main container to prevent contamination.
-
If any of the compound is spilled, follow the accidental release measures outlined in the Safety Data Sheet. Generally, this involves carefully sweeping or vacuuming the material into a designated container for disposal.[3]
-
Keep the container tightly closed when not in use.[3]
4. Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Segregate all waste materials for proper disposal.
5. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with bare skin.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove safety goggles or glasses.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing it should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[4]
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[1][3][5] Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
